VH032-C7-COOH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N4O6S/c1-21-28(43-20-34-21)23-15-13-22(14-16-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)11-9-7-5-6-8-10-12-27(39)40/h13-16,20,24-25,29,37H,5-12,17-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPXLIGWCAZCNY-BEYSDYMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Functional Core of Targeted Protein Degradation: A Technical Guide to VH032-C7-COOH
For Researchers, Scientists, and Drug Development Professionals
VH032-C7-COOH is a critical chemical tool in the rapidly advancing field of targeted protein degradation. This functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to selectively eliminate disease-causing proteins by coopting the cell's natural protein disposal machinery. This guide provides an in-depth overview of the function, mechanism of action, and practical application of this compound in the development of novel therapeutics.
Core Function: A Hijacking Moiety for the Ubiquitin-Proteasome System
The primary function of this compound is to act as the E3 ligase-recruiting component of a PROTAC.[1][2] The VH032 moiety is a potent ligand that binds to the VHL protein, a key component of the VHL E3 ubiquitin ligase complex.[2] The "-C7-COOH" component is a seven-carbon alkyl linker terminating in a carboxylic acid group. This carboxylic acid serves as a versatile chemical handle for the covalent attachment of a ligand that specifically binds to a target protein of interest (POI).
By incorporating this compound into a PROTAC, researchers can effectively hijack the VHL E3 ligase and bring it into close proximity with a selected target protein. This induced proximity triggers the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.
Mechanism of Action: The PROTAC-Mediated Degradation Pathway
The mechanism of action of a PROTAC synthesized from this compound follows a catalytic cycle that leads to the selective degradation of a target protein.
Quantitative Data: Binding Affinities of VH032 and Related Ligands to VHL
| Compound | Binding Assay | Kd (nM) | IC50 (nM) | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | 185 ± 7 | - | --INVALID-LINK-- |
| VH032 | Surface Plasmon Resonance (SPR) | 44 | - | --INVALID-LINK-- |
| Fluorescently Labeled VH032 | Fluorescence Polarization (FP) | 3.01 | - | --INVALID-LINK-- |
| VH298 (a related VHL ligand) | HTRF Assay | - | 28 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Conjugation of a Target Protein Ligand to this compound via Amide Bond Formation
This protocol outlines a general procedure for the coupling of an amine-containing target protein ligand to the carboxylic acid of this compound.
Materials:
-
This compound
-
Amine-functionalized target protein ligand
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Activation: Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized target protein ligand (1-1.2 equivalents), dissolved in a minimal amount of the anhydrous solvent, to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as preparative HPLC or column chromatography, to obtain the final PROTAC molecule.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol provides a method to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[3][4][5]
Materials:
-
Cells expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, followed by the secondary antibody and detection.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle control.
Conclusion
This compound represents a pivotal tool for researchers engaged in the design and synthesis of PROTACs. Its high-affinity binding to the VHL E3 ligase and the presence of a versatile linker with a terminal carboxylic acid enable the creation of potent and selective protein degraders. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in the pursuit of novel therapeutics targeting a wide range of diseases. As the field of targeted protein degradation continues to evolve, the fundamental role of well-characterized building blocks like this compound will remain indispensable.
References
An In-depth Technical Guide to the VH032-C7-COOH VHL Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the VH032-C7-COOH, a crucial building block in the field of targeted protein degradation. We will delve into its structure, mechanism of action, and application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), supported by quantitative data and outlines of key experimental protocols.
Core Structure and Chemical Properties
This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is derived from the potent VHL inhibitor, VH032.[1][2] The molecule is specifically designed for PROTAC development, incorporating the VH032 warhead, which binds to the VHL protein, and a seven-carbon (C7) alkyl linker terminating in a carboxylic acid (-COOH) group.[3][4][5] This terminal acid serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest.[5][6]
The parent compound, VH032, was developed through structure-based design to optimize interactions with the VHL protein, achieving nanomolar binding affinity.[2] It functions as an inhibitor of the VHL and hypoxia-inducible factor 1-alpha (HIF-1α) protein-protein interaction.[7][8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | N-(8-carboxy-1-oxooctyl)-3-methyl-L-valyl-4R-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-L-prolinamide | [4] |
| CAS Number | 2172819-76-8 | [4][5] |
| Molecular Formula | C31H44N4O6S | [4][5] |
| Formula Weight | 616.8 g/mol | [4] |
| SMILES String | O=C(NCC1=CC=C(C2=C(C)N=CS2)C=C1)[C@@H]3C--INVALID-LINK--CN3C(--INVALID-LINK--NC(CCCCCCCC(O)=O)=O)=O | [4] |
| InChI Key | WBFMUQOHZVFNHP-FMGHJNRGSA-N | [4] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The VHL protein is the substrate-recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[9][10] Under normal oxygen conditions (normoxia), VHL recognizes a hydroxylated proline residue on HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. VH032 mimics the hydroxylated HIF-1α peptide, allowing it to bind competitively to the same pocket on VHL.[7][9]
When incorporated into a PROTAC, the this compound moiety serves not as an inhibitor, but as a recruiter of the VHL E3 ligase. The other end of the PROTAC binds a target protein, forming a ternary complex between the target, the PROTAC, and VHL. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation.[11]
Application in PROTAC Synthesis and Function
This compound is a precursor used to synthesize PROTACs.[4] Its terminal carboxylic acid is readily activated for amide bond formation with an amine-functionalized linker or a target protein ligand that contains a primary or secondary amine. This provides a straightforward and flexible method for generating novel PROTAC molecules.
Once synthesized, the resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex. This is the key step in hijacking the cell's degradation machinery.
Quantitative Data
The binding affinity of the core VHL ligand is critical for its function in a PROTAC. While data for the C7-COOH derivative is not specifically isolated, the parent VH032 compound has been well-characterized.
Table 2: Binding Affinity of Parent VH032 Ligand
| Ligand | Target | Method | Kd (nM) | Reference |
| VH032 | VHL | Not Specified | 185 | [6][7][8] |
This nanomolar affinity ensures efficient recruitment of the VHL E3 ligase by the PROTAC at cellular concentrations.
Key Experimental Protocols
The characterization of VHL ligands and the resulting PROTACs involves a series of biophysical and cell-based assays. While specific, detailed protocols are proprietary or publication-specific, the methodologies below represent the standard approach in the field.
1. Binding Affinity Determination
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., VH032) is titrated into a solution containing the protein (VHL), and the resulting heat changes are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[2]
-
Fluorescence Polarization (FP): FP assays are used to measure binding in a competitive format. A fluorescently labeled tracer that binds to VHL is used. When the unlabeled ligand (VH032) is added, it displaces the tracer, causing a change in the polarization of the emitted fluorescent light, which is correlated to binding affinity.[12]
2. Structural Analysis
-
X-ray Crystallography: To understand the precise molecular interactions, a co-crystal structure of the ligand bound to the VHL protein complex can be solved.[1][12] This provides atomic-level detail of the binding mode and informs further structure-based design efforts.
3. Cellular Activity and Target Degradation
-
Western Blot: This is the most common method to confirm target protein degradation. Cells are treated with the PROTAC for a specific time course. Cell lysates are then prepared, and protein levels are analyzed by SDS-PAGE and immunoblotting with antibodies specific to the target protein and a loading control (e.g., actin).
-
Quantitative Mass Spectrometry (Proteomics): For an unbiased, global view of protein level changes, quantitative proteomics can be employed.[9][10] Techniques like Tandem Mass Tag (TMT) labeling allow for the simultaneous quantification of thousands of proteins across different treatment conditions, confirming the selectivity of the PROTAC-induced degradation.[9]
Conclusion
This compound is a high-value chemical tool for the development of VHL-recruiting PROTACs. Its well-characterized VHL-binding moiety, combined with a synthetically tractable linker attachment point, has made it a foundational component in the field of targeted protein degradation.[1] Understanding its structure, mechanism, and the experimental methods used for its validation is essential for researchers aiming to design and develop the next generation of protein degraders for therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. VH 032 amide-alkylC7-acid - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
VH032-C7-COOH for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VH032-C7-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines its mechanism of action, provides key quantitative data, details experimental protocols for its use, and illustrates relevant biological pathways.
Introduction to this compound
This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for application in PROTAC-based targeted protein degradation.[1][2] It comprises three key components:
-
VH032: A potent and selective ligand that binds to the VHL E3 ligase.
-
C7 Alkyl Linker: A seven-carbon aliphatic chain that connects the VHL ligand to a warhead.
-
Terminal Carboxylic Acid (-COOH): A reactive functional group that enables covalent conjugation to a ligand (warhead) designed to bind a specific protein of interest (POI).
The strategic design of this compound allows for the straightforward synthesis of heterobifunctional PROTACs, which can hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound operate by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC molecule, leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data
While specific degradation data for PROTACs utilizing the this compound linker is not extensively published, data from closely related linkers provides valuable insights into expected performance. A PROTAC targeting the Estrogen-Related Receptor Alpha (ERRα) was synthesized using VH032-C7-amine, which forms an amide bond analogous to one formed with this compound.[1]
| Parameter | Value | Target Protein | Cell Line | Notes |
| Binding Affinity (Kd) of VH032 to VHL | 185 nM | VHL | - | This value is for the parent VHL ligand, VH032. |
| DC50 | ~100 nM | ERRα | MCF-7 | Concentration of the PROTAC required to degrade 50% of the target protein. |
| Dmax | 86% | ERRα | MCF-7 | Maximum percentage of protein degradation achieved. |
Table 1: Representative Quantitative Data for a VH032-based PROTAC
Experimental Protocols
PROTAC Synthesis: Amide Coupling of this compound
This protocol describes a general procedure for the amide coupling of this compound to an amine-containing warhead (target protein ligand).
Materials:
-
This compound
-
Amine-containing warhead
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the amine-containing warhead (1-1.2 equivalents) to the solution.
-
In a separate vial, dissolve the coupling agent (e.g., HATU, 1.2 equivalents) in the anhydrous solvent.
-
Add the coupling agent solution to the reaction mixture, followed by the addition of the base (e.g., DIPEA, 2-3 equivalents).
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.[3][4]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel for separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Quantitative Mass Spectrometry for Off-Target Analysis
To assess the selectivity of a PROTAC, a global proteomics approach using quantitative mass spectrometry can be employed to identify unintended protein degradation (off-targets).[5][6][7]
Procedure:
-
Sample Preparation: Treat cells with the PROTAC, a negative control (e.g., an epimer that doesn't bind VHL), and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw data to identify and quantify thousands of proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. These are potential off-targets that require further validation.
Signaling Pathways
The therapeutic effect of a PROTAC is determined by the biological function of the protein it degrades. PROTACs utilizing this compound can be designed to target a wide array of proteins involved in various signaling pathways.
Example: Targeting a Kinase in the MAPK Pathway
If a PROTAC is designed to target an oncogenic kinase such as BRAF, its degradation would lead to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often hyperactivated in cancer.
Conclusion
This compound is a versatile and valuable chemical tool for the development of VHL-recruiting PROTACs. Its straightforward conjugation chemistry and the potent VHL-binding of its core moiety make it an attractive choice for researchers in targeted protein degradation. The methodologies and data presented in this guide provide a solid foundation for the design, synthesis, and evaluation of novel protein degraders for therapeutic and research applications.
References
The Pivotal Role of the C7 Linker in VH032-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The von Hippel-Lindau (VHL) E3 ligase is among the most successfully exploited for this purpose, with the small molecule ligand VH032 being a cornerstone of VHL-recruiting PROTAC design. While the warhead and E3 ligase ligand provide the necessary binding events, the linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, cellular permeability, and ultimately, the degradation of the target protein.
This in-depth technical guide focuses on the role of the C7 alkyl linker in the context of VH032-based PROTACs. We will explore the structure-activity relationships, present available quantitative data, provide detailed experimental protocols for key assays, and visualize the underlying molecular mechanisms and workflows.
The Linker: More Than Just a Spacer
The linker in a PROTAC is not a passive component but an active modulator of its biological activity. Its length, composition, and attachment points are critical parameters that must be optimized to achieve potent and selective protein degradation. An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), orienting the target protein in a way that allows for efficient ubiquitination by the E2-conjugating enzyme associated with the E3 ligase.
The C7 alkyl linker, a seven-carbon aliphatic chain, represents a common choice in PROTAC design due to its balance of flexibility and length. This flexibility allows the PROTAC to adopt multiple conformations, facilitating the initial engagement with both the target protein and the E3 ligase. The length of the C7 linker is often sufficient to span the distance between the binding pockets of the POI and VHL without inducing significant steric hindrance.
Data Presentation: The Impact of Linker Length on PROTAC Activity
Systematic studies directly comparing a homologous series of alkyl linkers of varying lengths for VH032-based PROTACs targeting the same protein are not extensively available in the public domain. However, by compiling data from various sources, we can illustrate the impact of linker length and composition on degradation activity. The following table summarizes representative data for VH032-based PROTACs, highlighting the importance of linker optimization.
| PROTAC ID | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Kinase X | C8 alkyl | 42.23 | 88.6 | [1] |
| PROTAC 2 | Kinase Y | PEG-based | <5 | >90 | [2] |
| PROTAC 3 | Bromodomain | Alkyl-ether | 12 | 96 | [3] |
| PROTAC 4 | Transcription Factor Z | Rigid alkynyl-bis(piperidyl) | Improved Potency | >76 | [3] |
Note: This table is a compilation of data from different studies targeting various proteins and should be interpreted as illustrative of the general principles of linker optimization rather than a direct comparison.
The data, although not from a single homologous series, suggests that both linker length and composition are critical for optimal degradation. For instance, a PROTAC with a C8 alkyl linker (PROTAC 1) demonstrates potent degradation of its target.[1] The high efficacy of PEG-based and alkyl-ether linkers in other systems (PROTAC 2 and 3) underscores that the optimal linker is target-dependent and often requires empirical determination.[2][3] Furthermore, the move from flexible to more rigid linkers (PROTAC 4) can also lead to enhanced degradation, likely by reducing the entropic penalty of ternary complex formation.[3]
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a VH032-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
VH032-based PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex (Target Protein - PROTAC - VHL) in cells.
Materials:
-
Cell line expressing the target protein
-
VH032-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or VHL for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex) for an appropriate time.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and VHL to confirm their co-precipitation.
Mandatory Visualization
PROTAC Mechanism of Action
Caption: General mechanism of protein degradation induced by a VH032-based PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation and optimization of VH032-based PROTACs.
Downstream Signaling of BRD4 Degradation
Caption: Simplified signaling pathway illustrating the effect of BRD4 degradation by a VH032-based PROTAC.
Conclusion
The C7 alkyl linker plays a crucial, multifaceted role in the function of VH032-based PROTACs. While serving as a conduit between the VHL ligand and the target-binding moiety, its length and flexibility are critical determinants of ternary complex stability and, consequently, degradation efficacy. The presented data, though not from a single homologous series, underscores the necessity of linker optimization in PROTAC design. The detailed experimental protocols provided herein offer a practical guide for researchers to assess the performance of their own VH032-based degraders. The visualizations aim to clarify the complex molecular events and experimental workflows involved in this exciting field of targeted protein degradation. As the field continues to evolve, a deeper understanding of the structure-activity relationships of linkers, including the C7 alkyl chain, will be paramount in the rational design of next-generation PROTAC therapeutics.
References
VH032-C7-COOH: A Technical Guide for VHL E3 Ligase-Mediated Targeted Protein Degradation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS). PROTACs consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2]
VH032-C7-COOH is a critical research tool in the development of PROTACs. It is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC design.[1][3][4] This molecule comprises the core VHL-binding moiety, VH032, attached to a 7-carbon alkyl linker terminating in a carboxylic acid group.[3][4] This terminal acid serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein for degradation. The parent VH032 compound is a potent inhibitor of the VHL and Hypoxia-Inducible Factor-1α (HIF-1α) protein-protein interaction.[5][6] This guide provides an in-depth overview of this compound, its mechanism of action, relevant quantitative data, and key experimental protocols for its application in PROTAC-based drug discovery.
Physicochemical Properties and Binding Affinity
This compound is a derivative of the well-characterized VHL ligand, VH032. The binding affinity of the core ligand is a crucial parameter for its effectiveness in recruiting the VHL E3 ligase complex. While the affinity of the full this compound construct is not explicitly reported, the binding data for the parent VH032 ligand provides a strong benchmark.
| Parameter | Value | Source |
| Parent Compound | VH032 | [6] |
| Binding Target | von Hippel-Lindau (VHL) E3 Ligase | [6] |
| Dissociation Constant (Kd) | 185 nM | [3][6] |
| Molecular Formula | C22H30N4O3S (VH032 base) | |
| Molecular Weight | 474.6 g/mol (VH032 base) | [5] |
| Functional Group for Conjugation | Carboxylic Acid (-COOH) | [3] |
Note: The C7-COOH linker is positioned at a vector known not to significantly impede the binding of the core VH032 moiety to the VHL protein complex.
Mechanism of Action: Hijacking the VHL Ubiquitination Pathway
Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a key role in oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for degradation.[7] VH032 mimics the hydroxylated proline residue of HIF-1α, allowing it to bind to VHL's substrate recognition pocket.[8] A PROTAC containing VH032 leverages this interaction to bring a different target protein into proximity with the VHL complex, leading to the target's ubiquitination and subsequent destruction by the proteasome.
When incorporated into a PROTAC, this compound facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase. This induced proximity is the key event that triggers the transfer of ubiquitin molecules to the target protein, marking it for proteasomal degradation.
Experimental Protocols and Workflow
The development of a novel PROTAC using this compound follows a structured workflow, from synthesis to functional validation.
This compound is designed for a straightforward conjugation to a POI ligand that possesses a primary or secondary amine. Standard peptide coupling reagents are typically employed.
-
Objective: To covalently link this compound with an amine-containing POI ligand.
-
Key Reagents:
-
This compound
-
Amine-containing POI ligand
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
-
General Protocol:
-
Dissolve this compound in the anhydrous solvent.
-
Add the coupling agent and the base to the solution to pre-activate the carboxylic acid. Stir for 15-30 minutes at room temperature.
-
Add the POI ligand (dissolved in the same solvent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction and purify the resulting PROTAC, typically using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to confirm that the synthesized PROTAC can bind to the VHL complex.[8] This is typically performed as a competition assay against a known fluorescent VHL tracer.
-
Objective: To measure the binding affinity (IC50, which can be converted to Ki) of the new PROTAC for the VHL complex.
-
Key Reagents:
Reagent Description GST-VCB Complex Recombinant VHL-ElonginB-ElonginC complex tagged with Glutathione S-transferase (GST). Tb-anti-GST Antibody A terbium-labeled antibody that serves as the FRET donor by binding to the GST tag. Fluorescent VHL Tracer A fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) that acts as the FRET acceptor.[8] | Assay Buffer | A suitable buffer (e.g., PBS with 0.01% Tween-20 and 1% BSA). |
-
Protocol:
-
Prepare a serial dilution of the test PROTAC in the assay buffer.
-
In a microplate, add the GST-VCB complex and the Tb-anti-GST antibody. Incubate for 30-60 minutes to allow for antibody-protein binding.
-
Add the serially diluted PROTAC or vehicle control (e.g., DMSO) to the wells.
-
Add the fluorescent VHL tracer to all wells at a fixed concentration (typically near its Kd).
-
Incubate the plate for 1-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the results against the PROTAC concentration to determine the IC50 value.
-
The definitive test of a PROTAC's efficacy is its ability to induce the degradation of its target protein within a cellular context.
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Protocol:
-
Culture a relevant cell line to approximately 70-80% confluency.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a defined period (typically 4-24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the samples to equal protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager. Re-probe the membrane for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the percentage of protein remaining relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
This compound is a foundational tool for researchers engaged in targeted protein degradation. Its well-characterized VHL-binding core, combined with a synthetically tractable linker, provides a reliable and effective starting point for the construction of novel PROTAC degraders.[3][9] By enabling the rational design and synthesis of molecules that can hijack the VHL E3 ligase complex, this compound continues to accelerate the exploration of new therapeutic avenues and deepen our understanding of cellular protein homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
VH032-C7-COOH: A Technical Guide to a Key von Hippel-Lindau E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-C7-COOH is a functionalized synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a critical role in the development of Proteolysis-Targeting Chimeras (PROTACs). As a derivative of the well-established VHL inhibitor VH032, it incorporates a seven-carbon alkyl linker with a terminal carboxylic acid. This functional handle provides a versatile attachment point for conjugation to a target protein ligand, forming a heterobifunctional PROTAC molecule. Such molecules are designed to recruit a target protein to the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth overview of the discovery, development, and application of this compound in the field of targeted protein degradation.
Discovery and Development
The development of this compound is rooted in the pioneering work on small molecule inhibitors of the VHL-HIF-1α protein-protein interaction, notably from the laboratory of Alessio Ciulli. The parent molecule, VH032, was identified through structure-based design as a potent binder to the VHL protein. The subsequent functionalization of VH032 with linkers of varying compositions and lengths was a logical progression to enable its use in PROTACs.
The choice of an alkyl linker, such as the seven-carbon chain in this compound, is a critical aspect of PROTAC design, influencing the molecule's physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. While the specific rationale for the seven-carbon length is often determined empirically for each target, alkyl linkers, in general, offer a balance of flexibility and hydrophobicity that can facilitate favorable interactions within the ternary complex. The terminal carboxylic acid provides a reactive handle for standard amide coupling reactions, a common and robust method for conjugating the VHL ligand to a linker or directly to a target protein ligand.
Physicochemical Properties and Quantitative Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC design. The following table summarizes key quantitative data for the parent VHL ligand, VH032, which provides a baseline for understanding the behavior of its derivatives. Specific data for this compound is often generated in the context of a full PROTAC molecule.
| Property | Value (for VH032) | Method | Reference |
| Binding Affinity (Kd) to VHL | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Molecular Weight | 472.6 g/mol | --- | --- |
| LogP (calculated) | ~2.5-3.5 | Various | --- |
Note: The addition of the C7-COOH linker to the VH032 core will increase the molecular weight and alter the lipophilicity. The terminal carboxylic acid will also impact the overall charge and solubility of the molecule, particularly at different pH values. Researchers are advised to experimentally determine these properties for this compound or the final PROTAC conjugate.
Signaling Pathway and Mechanism of Action
This compound functions as the E3 ligase-recruiting component of a PROTAC. The fundamental mechanism involves hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein.
References
A Preliminary Technical Guide to the Properties of VH032-C7-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-C7-COOH is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1] As a critical component in the targeted protein degradation field, this compound serves as a versatile building block for synthesizing PROTACs against a wide array of protein targets. This document provides a preliminary investigation into its core properties, including its mechanism of action, physicochemical characteristics, and relevant experimental protocols.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a derivative of VH032, a potent inhibitor of the VHL interaction with Hypoxia-Inducible Factor 1α (HIF-1α).[1][2] In the context of a PROTAC, the VH032 moiety of this compound binds to the VHL E3 ligase. A PROTAC is a heterobifunctional molecule, featuring a ligand for an E3 ligase (like this compound) and a ligand for a target protein, connected by a chemical linker. By simultaneously binding to both the VHL E3 ligase and a protein of interest, the resulting PROTAC forms a ternary complex. This proximity induces the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. This process effectively leads to the selective removal of the target protein from the cell.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While the binding affinity of the parent compound, VH032, to VHL is well-characterized, the affinity of the C7-COOH derivative is expected to be in a similar nanomolar range.
| Property | Value | Reference |
| Molecular Formula | C31H44N4O6S | [3] |
| CAS Number | 2172819-77-9 | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% (HPLC) | |
| Binding Affinity (Kd for parent VH032) | 185 nM | [1] |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for coupling this compound to an amine-containing ligand for a protein of interest (POI-NH2) to form a PROTAC.
Materials:
-
This compound
-
Amine-functionalized POI ligand (POI-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography or preparative HPLC system
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[5]
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.[5]
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.[5]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.[5]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC molecule.
Caption: A general experimental workflow for PROTAC synthesis.
VHL Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the VHL protein complex. This assay relies on the displacement of a known fluorescently labeled VHL ligand.
Materials:
-
This compound
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
A known fluorescently labeled VHL ligand (e.g., a fluorescently tagged HIF-1α peptide or a small molecule probe)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20)
-
96-well microplates (low-binding)
-
Plate reader capable of detecting the fluorescence signal
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the VBC complex and the fluorescently labeled VHL ligand to each well. The concentration of the fluorescent ligand should be at or below its Kd for VHL.
-
Add the different concentrations of this compound to the wells. Include control wells with no competitor and wells with a high concentration of a known VHL inhibitor for determining maximum and minimum signals.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence signal in each well using a plate reader.
-
Plot the fluorescence signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent ligand.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant for VHL.[6]
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. Its well-defined mechanism of action and the availability of straightforward synthetic protocols for its incorporation into PROTACs make it an attractive choice for researchers in the field of targeted protein degradation. The experimental protocols provided herein offer a starting point for the synthesis and characterization of novel PROTACs utilizing this VHL ligand. Further characterization of its specific binding affinity and solubility in various pharmaceutically relevant solvents would be beneficial for its broader application in drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Molecule: A Deep Dive into VH032-C7-COOH for PROTAC Synthesis
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, the strategic design and synthesis of Proteolysis Targeting Chimeras (PROTACs) are paramount. This technical guide provides an in-depth introduction to VH032-C7-COOH, a crucial building block in the construction of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles, quantitative data, experimental protocols, and critical workflows associated with the application of this compound in PROTAC synthesis.
Introduction to this compound: A VHL Ligand for PROTACs
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest.[1] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]
This compound is a functionalized ligand for the VHL E3 ubiquitin ligase, a key player in the cellular response to hypoxia.[3][4] It comprises the core VH032 scaffold, which exhibits potent binding to the VHL protein, appended with a seven-carbon aliphatic linker terminating in a carboxylic acid.[5] This terminal carboxylic acid serves as a versatile chemical handle for the covalent attachment of a ligand designed to bind a specific protein of interest, thereby completing the PROTAC structure. The choice of a C7 linker provides a balance of flexibility and length, which is often critical for the successful formation of a productive ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.
Quantitative Data for this compound and its Parent Ligand
The efficacy of a PROTAC is intrinsically linked to the binding affinities of its constituent ligands. The following tables summarize key quantitative data for the parent VHL ligand, VH032, and solubility information for a closely related analog, providing a baseline for experimental design.
| Compound | Parameter | Value | Reference |
| VH032 | Kd for VHL | 185 nM | [3] |
| BODIPY FL VH032 | Kd for VCB complex | 3.01 nM | [6] |
Table 1: Binding Affinities of VH032 and a Fluorescent Analog to the VHL Protein. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. The VCB complex consists of VHL, Elongin C, and Elongin B.
| Compound | Solvent | Solubility |
| VH 032 amide C7 acid | DMSO | ≥10 mg/mL |
| Ethanol | Sparingly soluble (1-10 mg/mL) | |
| PBS (pH 7.2) | Slightly soluble (0.1-1 mg/mL) |
Table 2: Solubility Profile of a VH032-C7-Acid Analog. [5] This data provides a useful approximation for the solubility of this compound in common laboratory solvents.
The VHL Signaling Pathway and PROTAC Mechanism of Action
Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a crucial role in the degradation of Hypoxia-Inducible Factor 1α (HIF-1α).[7] HIF-1α is a transcription factor that, under low oxygen conditions (hypoxia), promotes the expression of genes involved in processes such as angiogenesis and glycolysis.[8] In the presence of oxygen, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This post-translational modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[9] This prevents the accumulation of HIF-1α in normoxic conditions.[10]
PROTACs containing a VHL ligand like this compound hijack this natural process. The VHL ligand portion of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein of interest. This induced proximity facilitates the formation of a ternary complex, bringing the target protein into close contact with the E3 ligase machinery. The E3 ligase then polyubiquitinates the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocol: Synthesis of a PROTAC using this compound
This section provides a detailed protocol for the amide coupling of this compound with an amine-containing target protein ligand. This is a common and robust method for the final step in PROTAC synthesis.
Materials and Reagents:
-
This compound
-
Amine-containing target protein ligand (Target-NH2)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) (if the amine ligand has a Boc protecting group)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) or Ethyl Acetate (B1210297)/Hexanes)
Procedure:
Step 1: (Optional) Deprotection of the Amine-Containing Target Ligand If the amine on the target ligand is protected (e.g., with a Boc group), it must be deprotected prior to the coupling reaction.
-
Dissolve the Boc-protected amine ligand in DCM.
-
Add TFA dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine salt is typically used directly in the next step without further purification.
Step 2: Amide Coupling Reaction
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the amine-containing target protein ligand (Target-NH2) (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the final PROTAC.
Characterization:
The final PROTAC should be characterized by standard analytical techniques, including:
-
1H NMR and 13C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its well-characterized parent ligand, VH032, exhibits strong binding to the VHL E3 ligase, and the C7 linker with a terminal carboxylic acid provides a convenient and efficient point of conjugation to a wide variety of target protein ligands. The straightforward and robust amide coupling chemistry detailed in this guide allows for the reliable synthesis of novel PROTAC molecules. By understanding the underlying VHL signaling pathway and the mechanism of PROTAC action, researchers can rationally design and synthesize potent and selective protein degraders to advance the frontiers of drug discovery and chemical biology.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of E3 Ligases and Deubiquitinases in the Control of HIF-α Subunit Abundance | MDPI [mdpi.com]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of VH032-C7-COOH PROTAC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a VH032-C7-COOH Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][][3] This particular PROTAC utilizes the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032, connected via a 7-carbon alkyl chain linker with a terminal carboxylic acid (C7-COOH).[4][5][6][7]
The synthesis is presented in a modular fashion, involving the preparation of the VH032-amine precursor, the synthesis of the C7-linker, and the final coupling reaction to yield the desired PROTAC.[8]
I. Overview of the Synthetic Strategy
The overall synthesis of this compound is a multi-step process that begins with the synthesis of the VH032-amine. A separate synthetic route is employed for the bifunctional C7-linker. The final step involves the conjugation of these two key intermediates.
References
- 1. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: Conjugation of VH032-C7-COOH to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of VH032-C7-COOH, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, to a protein ligand. The ability to conjugate small molecules like VH032 to proteins is crucial for the development of novel therapeutics and research tools, particularly in the field of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs).
This compound possesses a terminal carboxylic acid group on its C7 alkyl linker, which serves as a reactive handle for conjugation. This protocol focuses on the widely used and robust carbodiimide (B86325) crosslinker chemistry, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the surface of a target protein.
These application notes will guide researchers through the conjugation process, from reagent preparation to the purification and characterization of the final bioconjugate.
Principle of the Method
The conjugation of this compound to a protein ligand is achieved through a two-step EDC/NHS-mediated crosslinking reaction.
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is unstable in aqueous solutions.[1][2]
-
Formation of a Stable NHS Ester: To improve conjugation efficiency and create a more stable intermediate, NHS is added to the reaction.[1][2] The O-acylisourea intermediate reacts with NHS to form a semi-stable amine-reactive NHS ester.[1][2]
-
Amide Bond Formation: The NHS ester of this compound then readily reacts with primary amine groups on the protein ligand to form a stable covalent amide bond, releasing NHS.
This two-step process minimizes the risk of protein-protein crosslinking.[2][3]
Materials and Reagents
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C31H44N4O6S | [4] |
| Molecular Weight | 600.8 g/mol | [4] |
| Solubility | Soluble in DMSO (≥10 mg/mL), Sparingly soluble in Ethanol (1-10 mg/mL), Slightly soluble in PBS (pH 7.2) (0.1-1 mg/mL) | [4] |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [4] |
Reagents and Buffers
| Reagent | Supplier | Catalog Number |
| This compound | Cayman Chemical or equivalent | 30335 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | Thermo Fisher Scientific | 22980 |
| N-Hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| 2-(N-morpholino)ethanesulfonic acid (MES) | Sigma-Aldrich | M3671 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Hydroxylamine-HCl | Thermo Fisher Scientific | 26103 |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 Coupling Buffer: 1X PBS, pH 7.2-7.5 Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5 Storage Buffer: 1X PBS, pH 7.4, with 0.02% sodium azide (B81097) (optional)
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
EDC Stock Solution: Immediately before use, prepare a 100 mM EDC solution in Activation Buffer. EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions.[3]
-
NHS Stock Solution: Immediately before use, prepare a 100 mM NHS solution in Activation Buffer.
-
Protein Ligand Solution: Prepare the protein ligand at a concentration of 1-5 mg/mL in Activation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like MES or PBS.
Conjugation Workflow
Caption: Workflow for the conjugation of this compound to a protein ligand.
Step-by-Step Conjugation Protocol
This protocol is a starting point and may require optimization based on the specific protein ligand. A good starting point for the molar ratio of Protein:EDC:NHS is approximately 1:10:25, though this can be adjusted.[5]
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired volume of this compound stock solution to Activation Buffer.
-
Add the required volume of freshly prepared 100 mM NHS stock solution.
-
Add the required volume of freshly prepared 100 mM EDC stock solution.
-
Vortex briefly to mix and incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Protein Ligand:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the activated this compound solution to the protein ligand solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification of the Conjugate
It is crucial to remove unreacted this compound, EDC, NHS, and quenching reagents.
Method 1: Desalting Column (for small scale)
-
Equilibrate a Zeba™ Spin Desalting Column with 1X PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge to collect the purified conjugate. The protein conjugate will elute in the void volume, while the small molecules will be retained in the column matrix.
Method 2: Dialysis (for larger scale)
-
Transfer the quenched reaction mixture to a dialysis cassette (e.g., 10K MWCO).
-
Dialyze against 1X PBS, pH 7.4, at 4°C.
-
Perform at least three buffer changes of at least 100-fold the sample volume over 24 hours.
Characterization of the VH032-Protein Conjugate
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of this compound molecules conjugated per protein molecule, can be determined using UV-Vis spectrophotometry. This requires the molar extinction coefficients of both the protein and this compound at specific wavelengths.
Equation for DOL Calculation:
Protein Concentration (M) = ([A280 - (Amax_VH032 × CF)] / ε_protein) × Dilution Factor
DOL = (Amax_VH032 × Dilution Factor) / (ε_VH032 × Protein Concentration (M))
Where:
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax_VH032: Absorbance of the conjugate at the λmax of VH032.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).
-
ε_VH032: Molar extinction coefficient of this compound at its λmax (M⁻¹cm⁻¹).
-
CF: Correction factor = (A280 of free VH032) / (Amax of free VH032).
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming successful conjugation and allowing for the determination of the distribution of species with different numbers of conjugated VH032 molecules. High-resolution mass spectrometry (HRMS) is particularly useful for analyzing bioconjugates.[6][7]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and separate the conjugated protein from unconjugated protein and other impurities.[1][8] RP-HPLC separates based on hydrophobicity, and the conjugated protein will typically have a longer retention time than the unconjugated protein.[1]
VHL E3 Ligase Signaling Pathway
The von Hippel-Lindau (VHL) protein is a key component of a Cullin-RING E3 ubiquitin ligase complex.[9][10] Under normoxic conditions, the primary substrate of the VHL complex is the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[9][10] Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-α, creating a binding site for VHL.[10] Upon binding, the VHL complex polyubiquitinates HIF-α, targeting it for proteasomal degradation.[9] This prevents the transcription of hypoxia-responsive genes. Small molecules like VH032 mimic the hydroxylated proline motif of HIF-α, enabling them to bind to VHL and be incorporated into PROTACs to induce the degradation of other target proteins.
Caption: Simplified VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS | - Use fresh, anhydrous reagents. |
| - Incorrect buffer pH | - Ensure Activation Buffer is pH 6.0 and Coupling Buffer is pH 7.2-7.5. | |
| - Presence of primary amines in protein buffer | - Exchange protein into an amine-free buffer (MES or PBS). | |
| - Insufficient molar excess of reagents | - Increase the molar ratio of this compound, EDC, and NHS to the protein. | |
| Protein Precipitation | - High concentration of organic solvent (DMSO) | - Keep the volume of DMSO to a minimum (<10% of total reaction volume). |
| - Protein instability at reaction pH | - Perform a small-scale trial to assess protein stability in the chosen buffers. | |
| Presence of Unreacted Small Molecules After Purification | - Inefficient purification | - For desalting columns, ensure the correct MWCO is used. For dialysis, increase the number of buffer changes and duration. |
| - Column overloading | - Do not exceed the recommended sample volume for the desalting column. |
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. covachem.com [covachem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. enovatia.com [enovatia.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for VH032-C7-COOH Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of VH032-C7-COOH in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, featuring a seven-carbon alkyl linker terminating in a carboxylic acid. This terminal carboxyl group serves as a versatile handle for conjugation to an amine-containing protein of interest (POI) ligand, forming a heterobifunctional PROTAC.
Overview of this compound and its Role in PROTACs
VH032 is a potent inhibitor of the VHL interaction with Hypoxia-Inducible Factor 1α (HIF-1α).[1] In the context of PROTACs, VH032 and its derivatives act as a recruitment moiety for the VHL E3 ligase. A PROTAC molecule consists of a VHL ligand (like this compound), a linker, and a ligand for a target protein. By bringing the target protein in proximity to the VHL E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The C7-COOH linker on VH032 provides a strategic exit vector for the attachment of various POI ligands through stable amide bond formation.
Key Applications
-
Synthesis of VHL-based PROTACs: The primary application of this compound is as a key building block in the modular synthesis of PROTACs to induce the degradation of a wide range of target proteins.
-
Structure-Activity Relationship (SAR) Studies: The defined linker length allows for systematic studies on the impact of linker composition and length on ternary complex formation, degradation efficacy, and cell permeability.
-
Development of Novel Therapeutics: By enabling the creation of PROTACs for previously "undruggable" targets, this compound is a valuable tool in the development of new therapeutic agents for various diseases, including cancer.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C31H44N4O6S |
| Molecular Weight | 616.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C for long-term stability |
Signaling Pathway of VHL-based PROTACs
The following diagram illustrates the mechanism of action of a PROTAC synthesized from this compound.
References
Application Notes and Protocols for VH032-C7-COOH Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-C7-COOH is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The C7-COOH linker on VH032 provides a carboxylic acid handle for covalent conjugation to a ligand that binds to the protein of interest, thereby forming the PROTAC molecule.
These application notes provide an overview of the chemistry and methods for conjugating this compound to amine-containing molecules, such as proteins, peptides, or small molecule ligands with an available primary amine. The primary method described is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
This compound: Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C24H32N4O4S | [1] |
| Molecular Weight | 472.60 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for long-term stability | [1] |
Conjugation Chemistry: EDC/NHS Coupling
The most common and effective method for conjugating a carboxylic acid to a primary amine is through the use of EDC and NHS (or Sulfo-NHS). This "zero-length" crosslinking reaction forms a stable amide bond between the two molecules.
Mechanism of Action:
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of a Semi-Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This step improves the efficiency of the conjugation reaction and allows for a two-step procedure if desired.
-
Amine Reaction: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Experimental Protocols
General Considerations for EDC/NHS Conjugation
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), as they will compete with the reaction. MES buffer (4-morpholinoethanesulfonic acid) at pH 4.7-6.0 is ideal for the activation step, while phosphate-buffered saline (PBS) at pH 7.2-8.0 is suitable for the amine reaction step.[3][4]
-
Reagent Preparation: EDC is moisture-sensitive and should be allowed to equilibrate to room temperature before opening.[5] Both EDC and NHS/Sulfo-NHS solutions should be prepared fresh immediately before use.[5]
-
Molar Ratios: The optimal molar ratio of EDC and NHS to the carboxylic acid, and the ratio of the activated small molecule to the amine-containing molecule, will need to be determined empirically. A common starting point is a molar excess of EDC and NHS over the carboxylic acid.[6][7]
-
Quenching: The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris or glycine, or by adding hydroxylamine, which cleaves the NHS ester.[8]
Protocol 1: One-Pot Conjugation of this compound to a Protein
This protocol is suitable for robust proteins where the risk of protein-protein crosslinking is low or can be controlled by optimizing the reagent concentrations.
Materials:
-
This compound
-
Protein with available primary amines (e.g., antibody, enzyme)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of DMSO and then dilute to the desired concentration in Activation Buffer.
-
Initiate Conjugation:
-
Combine the protein solution and the this compound solution.
-
Immediately add a freshly prepared solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the amount of this compound.
-
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
Protocol 2: Two-Step Conjugation of this compound to a Protein
This method is preferred when the protein to be conjugated also contains carboxyl groups, as it minimizes the risk of protein polymerization.[8]
Materials:
-
Same as Protocol 1, with the addition of 2-Mercaptoethanol.
Procedure:
-
Activate this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a freshly prepared solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. Use a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Quench EDC: Add 2-Mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC. Incubate for 10 minutes at room temperature.
-
Prepare Protein Solution: Dissolve the protein in Coupling Buffer (pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Conjugation: Add the activated this compound solution to the protein solution.
-
Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 20-50 mM.
-
Purification: Purify the conjugate using a desalting column equilibrated with PBS.
Optimization of Conjugation Reaction
| Parameter | Recommendation | Rationale |
| pH (Activation) | 4.7 - 6.0 | Optimal for EDC activation of carboxyl groups.[3] |
| pH (Conjugation) | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines.[3] |
| EDC:this compound Molar Ratio | 2:1 to 10:1 | A molar excess of EDC is needed to drive the reaction. The optimal ratio should be determined empirically. |
| NHS:EDC Molar Ratio | 0.5:1 to 2:1 | NHS stabilizes the active intermediate, increasing conjugation efficiency.[7] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for activation without significant hydrolysis of the intermediate.[8] |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Longer reaction times can increase yield, especially at lower temperatures. |
| Temperature | Room Temperature or 4°C | Lower temperatures can help maintain the stability of the protein and the NHS ester. |
Characterization of this compound Conjugates
After purification, it is essential to characterize the conjugate to confirm successful coupling and determine the degree of labeling.
MALDI-TOF Mass Spectrometry:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the conjugate.[9][10] The increase in mass compared to the unconjugated protein corresponds to the number of this compound molecules attached.
| Sample | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) | Degree of Labeling (VH032/Protein) |
| Unconjugated Protein | Varies | (Example) 50,000 | 0 |
| VH032-Conjugate (1:1) | Protein MW + 471.6 | (Example) 50,472 | 1 |
| VH032-Conjugate (2:1) | Protein MW + 943.2 | (Example) 50,943 | 2 |
Note: The molecular weight of this compound is 472.60, but after conjugation (loss of H2O), the mass added is approximately 471.6 Da.
Other Characterization Methods:
-
SDS-PAGE: A shift in the band of the conjugated protein compared to the unconjugated protein can indicate successful conjugation.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unconjugated starting materials.
-
UV-Vis Spectroscopy: If the target protein has a distinct absorbance spectrum, changes upon conjugation can sometimes be observed.
Signaling Pathway and PROTAC Workflow
VH032 functions by binding to the VHL E3 ligase. In a PROTAC, this recruitment brings a target protein into proximity with the E3 ligase machinery, leading to its ubiquitination and degradation.
Conclusion
The conjugation of this compound to amine-containing molecules is a critical step in the development of VHL-based PROTACs. The EDC/NHS coupling chemistry provides a reliable and efficient method for forming the necessary amide bond. Careful optimization of the reaction conditions and thorough characterization of the resulting conjugate are essential for the successful generation of potent and selective protein degraders. These application notes provide a foundation for researchers to develop their own specific protocols for the synthesis of novel PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALDI-TOF-Based Affinity Selection Mass Spectrometry for Automated Screening of Protein-Ligand Interactions at High Throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineered protein-small molecule conjugates empower selective enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
The Application of VH032-C7-COOH in Cancer Research: A Guide to PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
VH032-C7-COOH has emerged as a critical chemical tool in the field of oncology, primarily serving as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its principal application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of PROTACs for cancer research.
Application Notes
This compound is a functionalized VHL ligand equipped with a C7 alkyl linker terminating in a carboxylic acid. This carboxylic acid group serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest (POI) implicated in cancer. By linking the VHL E3 ligase to a cancer-associated protein, the resulting PROTAC hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce the degradation of the target protein.
The primary application of this compound in cancer research is, therefore, as a foundational building block for the synthesis of VHL-recruiting PROTACs. These PROTACs have shown promise in targeting historically "undruggable" proteins and overcoming resistance mechanisms associated with traditional inhibitor-based therapies.
Key Advantages of VH032-based PROTACs:
-
High Affinity for VHL: VH032 binds to VHL with nanomolar affinity, ensuring efficient recruitment of the E3 ligase.
-
Versatile Conjugation Chemistry: The terminal carboxylic acid allows for straightforward amide bond formation with a variety of POI ligands.
-
Broad Applicability: VH032-based PROTACs have been successfully developed to target a range of cancer-related proteins, including KRAS and BRD4.
Data Presentation: Preclinical Efficacy of VH032-based PROTACs
The following tables summarize key quantitative data from preclinical studies of PROTACs synthesized using VH032 or its derivatives.
| PROTAC | Target Protein | Cancer Cell Line | DC50 (nM) * | Dmax (%) | Reference |
| YN14 | KRAS G12C | MIA PaCa-2 | Nanomolar | >95 | [1] |
| GP262 | PI3K | MDA-MB-231 | 227.4 | 71.3 | [2] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [2] |
| MZ1 | BRD4 | MV4-11, MOLM13 | Nanomolar | ~100 | [3] |
| SIM1 | BET Proteins | HEK293 | 0.7 - 9.5 | Profound | [4] |
| LC-2 | KRAS G12C | NCI-H2030 | 590 ± 200 | >75 | [5] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. *Dmax: The maximum percentage of target protein degradation achieved.
| PROTAC | Target Protein | In Vivo Model | Treatment | Tumor Growth Inhibition (TGI) (%) | Reference |
| YN14 | KRAS G12C | MIA PaCa-2 Xenograft | Well-tolerated doses | >100 (Tumor Regression) | [1] |
| GP262 | PI3K/mTOR | MDA-MB-231 Xenograft | 15 mg/kg | 57.8 | [2] |
| GP262 | PI3K/mTOR | MDA-MB-231 Xenograft | 25 mg/kg | 79.2 | [2] |
Experimental Protocols
I. Synthesis of a VH032-based PROTAC via Amide Coupling
This protocol describes a general method for conjugating this compound to a protein of interest (POI) ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with a suitable amine handle
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.1 to 1.5 equivalents) and DIPEA or TEA (2 to 3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the POI ligand (1 to 1.2 equivalents) dissolved in a minimal amount of anhydrous DMF or DCM to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography or preparative HPLC, to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and analytical HPLC.
II. Assessment of PROTAC-mediated Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cancer cells following treatment with a VH032-based PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Cell culture medium and supplements
-
VH032-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate the cancer cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the VH032-based PROTAC. Include a vehicle-only control. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Caption: Mechanism of action of a VH032-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: General workflow for PROTAC synthesis.
References
- 1. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Cell-Based Assays Using VH032-C7-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-C7-COOH is a functionalized ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[3] this compound serves as a crucial building block in PROTAC synthesis, incorporating the high-affinity VH032 ligand, a 7-carbon alkyl linker, and a terminal carboxylic acid group for conjugation to a ligand targeting a protein of interest (POI).[2] These application notes provide detailed protocols for utilizing PROTACs synthesized from this compound in key cell-based assays to evaluate their efficacy in target protein degradation and their impact on cell viability.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase. In the context of this compound-derived PROTACs, the VH032 moiety binds to the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated degradation of a target protein.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound and an Amine-Containing POI Ligand
This protocol describes a standard amide coupling reaction to conjugate this compound with a POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing POI ligand
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound (1 equivalent) and the amine-containing POI ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a this compound-derived PROTAC.
Materials:
-
Human cell line expressing the POI (e.g., MCF7 for ERα, 22Rv1 for AR)
-
This compound-derived PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) at the same final concentration.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control protein.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Caption: Workflow for Western blot analysis of protein degradation.
Protocol 3: Cell Viability Assay (MTS/MTT)
This protocol is used to assess the cytotoxicity of the this compound-derived PROTAC.
Materials:
-
Human cell line of interest
-
This compound-derived PROTAC stock solution in DMSO
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 100 µM) for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTS/MTT Addition:
-
For MTS assay: Add 20 µL of MTS reagent directly to each well.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization (for MTT assay only): Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell growth).
Data Presentation
The efficacy of a PROTAC is typically summarized by its DC50 and Dmax values for protein degradation, and its IC50 value for cell viability. Below are tables with representative data for VHL-based PROTACs targeting different proteins.
Table 1: Representative Degradation Data for VHL-based PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| PROTAC-1 | BRD4 | PC3 | 3.3 | 97 | 24 | [3] |
| PROTAC-2 | BRAF | various | >100 | <50 | 24 | [3] |
| GP262 | PI3Kγ | MDA-MB-231 | 42.23 | 88.6 | 24 | [4] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | 24 | [4] |
| PROTAC-3 | IRAK1 | - | 70 | >90 | - | [5] |
Table 2: Representative Cell Viability Data for VHL-based PROTACs
| PROTAC ID | Target Protein | Cell Line | IC50 (nM) | Treatment Time (h) | Reference |
| GP262 | PI3K/mTOR | MDA-MB-231 | 68.0 | 72 | [4] |
| GP262 | PI3K/mTOR | MCF-7 | 161.6 | 72 | [4] |
| GP262 | PI3K/mTOR | OCI-AML3 | 44.3 | 72 | [4] |
| GP262 | PI3K/mTOR | THP-1 | 48.3 | 72 | [4] |
Conclusion
This compound is a versatile and effective building block for the synthesis of VHL-recruiting PROTACs. The protocols outlined in these application notes provide a comprehensive framework for researchers to synthesize and evaluate the cellular activity of novel PROTACs. By systematically assessing target protein degradation and cell viability, researchers can effectively advance the development of new therapeutics for a wide range of diseases.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Designing PROTACs with VH032-C7-COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved through the recruitment of the cell's own ubiquitin-proteasome system. A key component in the design of many successful PROTACs is the E3 ligase ligand, which serves to engage an E3 ubiquitin ligase. VH032 is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase.[1]
This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing VH032-C7-COOH , a functionalized VHL ligand equipped with a seven-carbon alkyl linker terminating in a carboxylic acid. This ready-to-use building block facilitates the straightforward synthesis of PROTACs through amide bond formation with an amine-functionalized ligand for a protein of interest (POI).
Herein, we focus on the design of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.[2][3] The protocols provided cover the synthesis, purification, and comprehensive biological evaluation of a representative BRD4-targeting PROTAC.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand for the target protein (e.g., JQ1 for BRD4), a ligand for an E3 ubiquitin ligase (e.g., VH032), and a linker connecting the two. Upon entering the cell, the PROTAC forms a ternary complex with the target protein and the E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: Properties of a Representative BRD4-targeting PROTAC (MZ1)
| Parameter | Description | Value | Reference |
| Binding Affinity (VHL) | Dissociation constant (Kd) for binding to the VHL-ElonginB-ElonginC (VBC) complex. | 150 nM | [5] |
| Binding Affinity (BRD4 BD1) | Dissociation constant (Kd) for binding to the first bromodomain of BRD4. | ~50 nM | [6] |
| Binding Affinity (BRD4 BD2) | Dissociation constant (Kd) for binding to the second bromodomain of BRD4. | ~90 nM | [6] |
| Degradation (DC50) | Concentration of PROTAC required to degrade 50% of the target protein in cells. | 8 nM (H661 cells) | [7] |
| Degradation (Dmax) | Maximum percentage of target protein degradation achieved. | >95% at 100 nM | [7] |
| Cell Permeability (PAMPA) | Apparent permeability coefficient (Papp) in a Parallel Artificial Membrane Permeability Assay. | Low to moderate | [3][8] |
Experimental Protocols
Synthesis and Purification of a BRD4-targeting PROTAC
This protocol describes the synthesis of a BRD4-targeting PROTAC via amide coupling of this compound with an amine-functionalized JQ1 analogue.
Materials:
-
This compound
-
JQ1-amine analogue
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Trifluoroacetic acid (TFA) for HPLC
-
Acetonitrile (B52724) (ACN) for HPLC
-
Deionized water for HPLC
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add the JQ1-amine analogue (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase preparative HPLC. A typical gradient is 20-80% acetonitrile in water (with 0.1% TFA) over 30 minutes.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
Western Blot Analysis of BRD4 Degradation
This protocol details the steps to assess the degradation of BRD4 in cultured cells following treatment with the synthesized PROTAC.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a desired time (e.g., 18 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control and vehicle-treated samples. Calculate DC50 and Dmax values from the dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the ternary complex (BRD4-PROTAC-VHL) in cells.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-VHL)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot detection (anti-BRD4, anti-VHL)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and MG132. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-VHL antibody or a control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against BRD4 and VHL to detect the co-immunoprecipitated proteins. The presence of BRD4 in the VHL immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
Cell Viability (MTT) Assay
This protocol assesses the effect of the PROTAC on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
PROTAC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathway Visualization
BRD4 plays a crucial role in the transcription of key oncogenes, including c-MYC. It also influences other signaling pathways implicated in cancer, such as the NF-κB and Jagged1/Notch1 pathways.[2][3][8] Degradation of BRD4 by a PROTAC is expected to downregulate these pathways, leading to anti-proliferative and pro-apoptotic effects.
Conclusion
This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. The protocols and information provided in this document offer a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic development. The modular nature of PROTAC design, facilitated by reagents like this compound, allows for the rapid exploration of different target ligands and linker compositions to optimize degrader potency, selectivity, and pharmacokinetic properties.
References
- 1. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VH032-C7-COOH in Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
VH032-C7-COOH is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule consists of the high-affinity VHL ligand, VH032, connected to a seven-carbon (C7) alkyl linker with a terminal carboxylic acid. This functional handle allows for the covalent conjugation of a ligand for a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC.
PROTACs are a revolutionary class of molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. By inducing the proximity of a target protein to an E3 ligase, PROTACs facilitate the ubiquitination of the target, marking it for degradation by the proteasome. This compound is a critical building block for researchers aiming to induce the degradation of specific proteins implicated in various diseases.
Mechanism of Action
A PROTAC synthesized using this compound operates by forming a ternary complex between the target protein (POI) and the VHL E3 ligase complex. The VH032 moiety of the PROTAC binds to the VHL protein, while the other end of the PROTAC binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, a process catalyzed by the E3 ligase complex. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The binding affinity of the VHL ligand is also a critical parameter.
| Parameter | Molecule | Value | Description |
| Binding Affinity (Kd) | VH032 | 185 nM[1] | Dissociation constant for the binding of VH032 to the VHL E3 ligase. |
| Degradation (DC50) | Example PROTAC-X | [Insert Value] | Concentration of the PROTAC required to degrade 50% of the target protein. |
| Degradation (Dmax) | Example PROTAC-X | [Insert Value] | Maximum percentage of target protein degradation achieved. |
Note: The DC50 and Dmax values are specific to the final PROTAC molecule (including the target protein ligand and the linker) and the experimental conditions (cell line, treatment time). Researchers should determine these values for their specific PROTAC construct.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a PROTAC synthesized using this compound.
Experimental Workflow
Protocol 1: Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax of the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specific duration (e.g., 16-24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm that the PROTAC induces the formation of a ternary complex between the target protein and the VHL E3 ligase.
Materials:
-
Cell line expressing the target protein
-
PROTAC and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-target protein)
-
Control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Treat the cells with the PROTAC (at a concentration known to be effective) or DMSO for 2-4 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with the immunoprecipitating antibody (or control IgG) overnight at 4°C.
-
Add Protein A/G beads/resin to capture the antibody-protein complexes.
-
Incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads/resin and wash several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads/resin using an elution buffer (e.g., by boiling in Laemmli sample buffer).
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and VHL to detect the co-immunoprecipitated proteins.
Protocol 3: Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
PROTAC stock solution
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations in triplicate. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Technical Support Center: VH032-C7-COOH Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful conjugation of VH032-C7-COOH, a functionalized VHL ligand used in PROTAC development.[1] The terminal carboxylic acid on its C7 linker is designed for covalent attachment to an amine-containing molecule, typically through amide bond formation.
Troubleshooting Guide
This section addresses common problems encountered during the EDC/NHS coupling of this compound to amine-containing molecules.
Q1: Why is my conjugation efficiency low or the reaction failing?
Low or no yield is a frequent issue, often stemming from several factors related to reagents, reaction conditions, or the nature of the reactants themselves.
-
Cause: Inactive Reagents
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly sensitive to moisture and can hydrolyze quickly.[2]
-
NHS (N-hydroxysuccinimide) can also degrade in the presence of water.
-
Solution: Use fresh, high-quality EDC and NHS.[3] Aliquot reagents upon receipt and store them in a desiccator at -20°C.[4] Before opening, allow the vials to equilibrate to room temperature to prevent moisture condensation.[3][4]
-
-
Cause: Suboptimal pH
-
The reaction occurs in two pH-dependent stages. Carboxylic acid activation with EDC/NHS is most efficient at a slightly acidic pH (4.5–6.0). Subsequent amide bond formation with the primary amine is optimal at a physiological to slightly basic pH (7.2–8.5).[3]
-
Solution: Use a two-buffer system. Perform the initial activation step in a non-amine, non-carboxylate buffer like MES at pH 5-6.[3][5] Then, either add the amine directly and adjust the pH, or purify the activated intermediate and resuspend it in a buffer like PBS or HEPES at pH 7.2-8.0 for the coupling step.[3]
-
-
Cause: Hydrolysis of NHS-ester Intermediate
-
The activated NHS-ester is susceptible to hydrolysis, especially at higher pH. This is a primary competing reaction that reduces yield.
-
Solution: Add the amine-containing molecule to the reaction as soon as possible after the activation step.[3] A two-step protocol where excess EDC and byproducts are removed before adding the amine can improve efficiency, but must be done quickly.[6]
-
-
Cause: Steric Hindrance
-
PROTAC components can be sterically bulky, which may physically block the amine from attacking the activated carboxyl group, leading to low yields.[7]
-
Solution: For particularly difficult couplings, consider using more powerful coupling reagents like HATU, HBTU, or PyBOP, which are known to be more effective for hindered reactions.[7] Increasing the reaction temperature or using microwave heating can also help overcome the energy barrier.[7]
-
-
Cause: Incorrect Buffer Choice
Q2: My this compound or target molecule precipitated during the reaction. What should I do?
Solubility issues can halt the reaction. This compound is soluble in DMSO but only sparingly soluble in aqueous buffers like PBS.[8]
-
Cause: Poor Solubility
-
The reactants may not be sufficiently soluble in the chosen reaction buffer.
-
Solution: Add a water-miscible organic co-solvent such as DMSO or DMF to the reaction mixture to improve solubility.[2] Start with a low percentage (e.g., 5-10% v/v) and increase as needed, ensuring the protein or target molecule remains stable and active. For challenging cases, performing the reaction in a pure, dry organic solvent like DMF may be necessary.[2][7]
-
Q3: How can I confirm that the conjugation was successful?
Confirming the formation of the desired product is a critical step.
-
Solution: Several analytical techniques can be used:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It separates the reaction components and provides the exact mass of the starting materials and the final conjugate, confirming covalent bond formation.
-
HPLC (High-Performance Liquid Chromatography): A shift in retention time between the starting materials and the new, larger conjugate product can indicate a successful reaction.
-
SDS-PAGE (for protein targets): When conjugating to a protein, a successful reaction will result in an increase in the protein's molecular weight, which can be visualized as a band shift on an SDS-PAGE gel compared to the unconjugated protein.
-
Q4: I am seeing multiple products or unexpected side reactions. How can I minimize them?
Side reactions can complicate purification and reduce the yield of the desired product.
-
Cause: Protein Cross-linking
-
If the target molecule (e.g., a protein) contains both amines and carboxyl groups, EDC can promote self-conjugation, leading to polymerization.[9]
-
Solution: Use a two-step coupling protocol. First, activate the this compound with EDC and NHS. Then, quench the remaining EDC with an agent like 2-mercaptoethanol (B42355) or remove it via buffer exchange before adding the target protein.[6] Using a molar excess of NHS helps to quickly convert the highly reactive O-acylisourea intermediate into the more stable NHS-ester, reducing side reactions.[5]
-
-
Cause: Modification of Other Residues
-
The O-acylisourea intermediate can react with tyrosine, serine, and threonine residues on proteins.
-
Solution: The addition of NHS or Sulfo-NHS is crucial as it rapidly converts the intermediate to an NHS-ester, which is more specific for primary amines.[5]
-
-
Cause: EDC-related Byproducts
-
The reaction of EDC generates a urea (B33335) byproduct.
-
Solution: The urea byproduct is typically soluble in aqueous solutions and can be removed during standard purification steps like dialysis, size-exclusion chromatography, or HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for conjugating this compound to a primary amine?
A two-step protocol is generally recommended to maximize efficiency and minimize side reactions.[10]
-
Activation: Dissolve this compound in an appropriate buffer (e.g., 50 mM MES, pH 6.0), potentially with a co-solvent like DMSO for solubility. Add a 2- to 5-fold molar excess of EDC and NHS.[3] Incubate for 15-30 minutes at room temperature.[10]
-
Conjugation: Add the amine-containing molecule to the activated this compound solution. Adjust the pH of the reaction mixture to 7.2-8.0 using a buffer like PBS. Incubate for 2 hours at room temperature or overnight at 4°C.[3][10]
-
Quenching: Stop the reaction by adding an amine-containing buffer like Tris or a small molecule like hydroxylamine (B1172632) or ethanolamine (B43304) to quench any unreacted NHS-esters.[3]
-
Purification: Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC.
Q2: What are the critical molar ratios for the reactants?
The optimal ratios can vary, but a good starting point is essential for success.
-
This compound : EDC : NHS: A common starting point is a molar ratio of 1 : 2-5 : 2-5 . Using a molar excess of EDC and NHS helps drive the activation reaction to completion.[3]
-
Activated VH032 : Amine-Molecule: The ratio here depends on the desired degree of labeling. For a 1:1 conjugation, a slight molar excess of the activated VH032 (e.g., 1.5-4 equivalents ) is often used to ensure the amine-containing molecule is fully conjugated.
Q3: How should I prepare and store my reagents?
Proper handling is critical for reproducibility.
-
This compound: Store as a solid at -20°C.[8] For use, prepare a stock solution in dry DMSO and store at -20°C.
-
EDC and NHS: These are moisture-sensitive.[2] Purchase high-quality reagents and store them in a desiccator at -20°C.[4] Always prepare solutions fresh just before use.[3] Do not repeatedly open and close the main stock bottle; consider making smaller aliquots.
Q4: What purification methods are recommended?
The choice of purification method depends on the properties of the final conjugate.
-
Dialysis / Buffer Exchange: Best for removing small molecule impurities (unreacted EDC, NHS, VH032) from large protein conjugates.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and is effective for purifying larger conjugates from smaller reactants and byproducts.
-
Reverse-Phase HPLC (RP-HPLC): Offers high-resolution separation for small molecule-small molecule or peptide conjugates, allowing for the collection of a highly pure product.[2]
Data and Protocols
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale & Notes |
| Activation pH | pH 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation.[3][5] Use a non-amine, non-carboxylate buffer like MES. |
| Coupling pH | pH 7.2 - 8.5 | Deprotonates primary amines, increasing nucleophilicity for efficient coupling to the NHS-ester.[3] Use PBS or HEPES. |
| Molar Ratios (Carboxyl:EDC:NHS) | 1 : 2-5 : 2-5 | Molar excess ensures efficient conversion of carboxyl groups to amine-reactive NHS-esters.[3] |
| Co-solvents | 5-50% DMSO or DMF | Required if this compound or the target molecule has poor aqueous solubility.[2][8] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for activation at room temperature.[3] |
| Reaction Time (Coupling) | 2 hours (RT) to Overnight (4°C) | Longer reaction times can increase yield but also risk hydrolysis of the NHS-ester. |
| Quenching Agents | 20-50 mM Tris, Ethanolamine, or Hydroxylamine | Blocks unreacted, active NHS-ester sites to prevent unwanted reactions.[3] |
Detailed Experimental Protocol: Two-Step Conjugation
This protocol describes the conjugation of this compound to a generic amine-containing protein.
Materials:
-
This compound
-
Amine-containing protein/molecule
-
Activation Buffer: 50 mM MES, 0.1 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS (phosphate-buffered saline), pH 7.4
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Dissolve the target protein in Coupling Buffer (PBS) to a known concentration (e.g., 2 mg/mL).
-
Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in cold Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 4 equivalents of the this compound stock solution relative to the protein.
-
Add 10 equivalents of freshly prepared EDC solution.
-
Add 10 equivalents of freshly prepared Sulfo-NHS solution.
-
Incubate for 15-20 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound mixture to the protein solution.
-
Ensure the final pH of the mixture is between 7.2 and 7.5. Adjust with 0.1 M phosphate (B84403) buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris. Incubate for 15 minutes to stop the reaction.
-
Purify the conjugate from unreacted small molecules using a desalting column equilibrated with PBS or another storage buffer of choice.
-
Analyze the final product by LC-MS and SDS-PAGE to confirm conjugation and assess purity.
-
Visual Guides
Caption: Chemical pathway for the two-step EDC/NHS activation of a carboxylic acid and subsequent amide bond formation.
Caption: A typical experimental workflow for the conjugation of this compound to a target molecule.
Caption: A troubleshooting decision tree for diagnosing low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
improving VH032-C7-COOH solubility for experiments
Welcome to the technical support center for VH032-C7-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein. This compound contains the VHL ligand component, a seven-carbon alkyl linker, and a terminal carboxylic acid for conjugation to a ligand of a target protein.[1]
Q2: What are the common applications of this compound?
A2: The primary application of this compound is in the development of PROTACs.[1][2] Researchers use it to synthesize PROTACs aimed at degrading specific proteins of interest, which is a powerful strategy for therapeutic intervention in various diseases, including cancer. For example, it has been utilized in the synthesis of PROTACs targeting anaplastic lymphoma kinase (ALK).[1]
Q3: In which solvents is this compound soluble?
A3: Based on available data for VH032 amide C7 acid, the solubility is as follows:
For related VHL ligands like VH032, Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent, with a reported solubility of up to 100 mg/mL.[4] Given the hydrophobic nature of many VHL-based PROTACs and their precursors, organic solvents are generally required for initial stock solution preparation.[5][6][7][8]
Q4: Why am I observing precipitation of my compound in aqueous solutions?
A4: this compound and similar molecules are often characterized by poor aqueous solubility.[5][6][7] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution. This is a common issue with hydrophobic compounds. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (typically ≤1%) to avoid solvent-induced toxicity in cellular assays.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your experiments.
Solubility Data Summary
| Solvent | Reported Solubility of VH032 amide C7 Acid | Notes |
| Ethanol | 1-10 mg/mL[1] | Sparingly soluble. |
| PBS (pH 7.2) | 0.1-1 mg/mL[1] | Slightly soluble. |
| DMSO | High (e.g., 100 mg/mL for VH032)[4] | Recommended for stock solutions. Hygroscopic, use fresh. |
Experimental Protocols for Improving Solubility
Protocol 1: Preparing a Concentrated Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound, which can then be diluted for working solutions.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, briefly warm the solution in a 37°C water bath or sonicate for 5-10 minutes.[4][9]
-
Visually inspect the solution to ensure there is no precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol describes a three-step method to dilute the DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.[10][11]
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed (37°C) fetal bovine serum (FBS) or other appropriate serum
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Step 1: Initial Dilution in Serum:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
In a sterile microcentrifuge tube, perform an intermediate dilution of the stock solution into pre-warmed FBS. A 1:10 dilution is a good starting point.
-
Vortex the mixture gently. The serum proteins can help to stabilize the compound and prevent immediate precipitation.
-
-
Step 2: Final Dilution in Cell Culture Medium:
-
Perform the final dilution of the serum-compound mixture into the pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Gently mix by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.
-
-
Step 3: Application to Cells:
-
Use the final working solution immediately to treat your cells. Do not store the final aqueous solution, as the compound may precipitate over time.
-
Solubilization Workflow Diagram
Caption: Workflow for preparing this compound solutions.
PROTAC Mechanism of Action
The diagram below illustrates the general mechanism by which a PROTAC, synthesized from a precursor like this compound, induces the degradation of a target protein.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: VH032-C7-COOH Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of VH032-C7-COOH. This guide focuses on identifying and mitigating common byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It comprises the VH032 VHL ligand connected to a seven-carbon alkyl linker with a terminal carboxylic acid. This molecule is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the carboxylic acid allows for conjugation to a target protein ligand.
Q2: What are the main synthetic steps for this compound?
A2: The synthesis of this compound typically involves a multi-step process. Key stages include the synthesis of the VH032 amine precursor, which often involves a Palladium-catalyzed C-H arylation to form the thiazole-benzyl core. This is followed by several amide coupling and deprotection steps. The final step is the amide bond formation between the VH032 amine precursor and a C7 dicarboxylic acid derivative.
Q3: I am observing unexpected peaks in my LC-MS analysis. What are the likely byproducts in this compound synthesis?
A3: Unexpected peaks can arise from side reactions in two main stages of the synthesis: the Pd-catalyzed C-H arylation and the final amide bond formation. Common byproducts from the arylation step include dimerized thiazole (B1198619) species and bis-arylated products. The amide coupling step, especially when using reagents like HATU, can lead to the formation of guanidinium (B1211019) byproducts.
Q4: How can I improve the yield and purity of my this compound product?
A4: To improve yield and purity, it is crucial to optimize the reaction conditions for both the C-H arylation and the amide coupling steps. For the arylation, careful selection of the palladium catalyst and reaction temperature can minimize byproduct formation. For the amide coupling, using the correct stoichiometry of coupling reagents and controlling the reaction time is important to prevent side reactions. Purification techniques such as column chromatography and preparative HPLC are also essential to isolate the desired product.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section details the common byproducts encountered during the synthesis of this compound, their characterization, and strategies to minimize their formation.
Byproducts from Pd-catalyzed C-H Arylation
A key step in the synthesis of the VH032 core is the Palladium-catalyzed direct C-H arylation of a 4-methylthiazole (B1212942) derivative. This reaction can generate several byproducts that can complicate purification and reduce the yield of the desired intermediate.
dot
Caption: Byproducts in the Pd-catalyzed C-H arylation step.
| Byproduct Name | Structure | Observed m/z | Potential Cause | Troubleshooting and Mitigation |
| 4,4'-(4-methylthiazole-2,5-diyl)dibenzonitrile | C18H12N4S | ~317.08 [M+H]+ | Over-arylation of the thiazole ring. | - Optimize the stoichiometry of the reactants; avoid a large excess of 4-bromobenzonitrile.- Lower the reaction temperature to improve selectivity.- Screen different palladium catalysts and ligands; for instance, Pd-PEPPSI-IPr has been reported to reduce the formation of this byproduct compared to Pd(OAc)2.[1] |
| 4,4'-Dimethyl-5,5'-bithiazole | C8H8N2S2 | ~197.02 [M+H]+ | Homocoupling of 4-methylthiazole. | - Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions.- Adjust the catalyst loading; higher catalyst concentrations can sometimes promote homocoupling.- Use of specific ligands can sometimes suppress homocoupling pathways. |
Byproducts from Amide Bond Formation (HATU Coupling)
The final step in the synthesis of this compound is the amide coupling between the VH032 amine precursor and a C7-COOH linker. When using uronium-based coupling reagents like HATU, a common side reaction is the guanylation of the starting amine.
dot
Caption: Byproducts in the HATU-mediated amide coupling step.
| Byproduct Name | Structure | Observed m/z | Potential Cause | Troubleshooting and Mitigation |
| Guanidinium Adduct of VH032 Amine | Guanidinium group attached to the primary amine of VH032. | VH032 Amine MW + 98 | Reaction of the starting amine with the HATU reagent, especially when the carboxylic acid activation is slow or an excess of HATU is used. | - Use an optimal amount of HATU (typically 1.0-1.2 equivalents).- Ensure the carboxylic acid is fully dissolved and pre-activated with HATU before adding the amine.- Control the reaction time; prolonged reaction times can increase the likelihood of side reactions.- Monitor the reaction progress by LC-MS to determine the optimal endpoint. |
| Tetramethylurea (TMU) | (CH3)2NCON(CH3)2 | ~117.09 [M+H]+ | Byproduct of the HATU reagent itself. | - This is an expected byproduct of the reaction.- It is typically removed during aqueous work-up and subsequent purification steps like column chromatography. |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound from VH032 Amine
This protocol outlines the general procedure for the final amide coupling step.
dot
Caption: General workflow for the synthesis of this compound.
Materials:
-
VH032 Amine
-
Heptanedioic acid (or a mono-protected derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of heptanedioic acid (1.2 equivalents) and HATU (1.1 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add VH032 amine (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the pure this compound.
Note: The exact stoichiometry and reaction times may need to be optimized based on the specific linker used and the scale of the reaction.
References
Technical Support Center: Optimizing Linker Length with VH032-C7-COOH for PROTAC Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with VH032-C7-COOH to optimize Proteolysis Targeting Chimera (PROTAC) efficacy by modulating linker length.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical for efficacy?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, VH032 for Von Hippel-Lindau or VHL), and a chemical linker connecting them.[1][2] The linker is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2]
The length of the linker is critical for several reasons:
-
Ternary Complex Geometry: An optimal linker length is necessary to orient the POI and E3 ligase in a conformation that allows for efficient ubiquitination of the target protein.[3]
-
Steric Hindrance: If the linker is too short, it can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.
-
Ineffective Ubiquitination: Conversely, if the linker is too long, it may not bring the two proteins into close enough proximity for efficient ubiquitin transfer from the E2-conjugating enzyme to the POI.[3]
Q2: How does this compound function as a building block for PROTACs?
VH032 is a high-affinity ligand for the VHL E3 ubiquitin ligase.[4] The "-C7-COOH" designation indicates that the VH032 core is attached to a 7-carbon alkyl chain linker with a terminal carboxylic acid. This carboxylic acid provides a reactive handle for conjugation to a ligand targeting your protein of interest, typically through an amide bond formation. This modular design allows for the systematic variation of the linker by coupling this compound with POI ligands attached to linkers of different lengths and compositions.
Q3: What is the typical range of linker lengths that should be screened for optimal PROTAC activity?
There is no universal optimal linker length, as it is highly dependent on the specific POI and the chosen E3 ligase.[2] However, studies have shown that a systematic variation of linker length is crucial for identifying potent degraders. For example, in a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[3] It is advisable to synthesize and test a library of PROTACs with linkers of varying lengths, often ranging from 2 to 20 atoms, which can be composed of alkyl chains, polyethylene (B3416737) glycol (PEG) units, or a combination of both.[2][5]
Q4: What are the key experimental assays to evaluate the efficacy of PROTACs with different linker lengths?
A multi-assay approach is essential to thoroughly evaluate PROTAC efficacy. Key assays include:
-
Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and NanoBRET™ assays can confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[6][7]
-
Protein Degradation Assays: Western blotting is the most common method to measure the reduction in the levels of the target protein.[1][6] Quantitative mass spectrometry-based proteomics can provide a more global view of protein degradation.
-
In Vitro and Cellular Ubiquitination Assays: These assays directly measure the ubiquitination of the target protein, confirming that the PROTAC is functioning through the ubiquitin-proteasome system.[8][9]
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to both the target protein and VHL individually (binary binding), but I don't observe any significant degradation of the target protein.
-
Possible Cause: The linker length is suboptimal, preventing the formation of a productive ternary complex. While the PROTAC can bind to each protein separately, the linker may be too short, causing steric hindrance, or too long, leading to an unstable or non-productive orientation for ubiquitination.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths and compositions (e.g., shorter, longer, more rigid, or more flexible linkers).
-
Perform a Ternary Complex Formation Assay: Use an assay like NanoBRET™ to directly assess whether your PROTAC can induce the formation of the ternary complex in live cells. A lack of a signal in this assay strongly suggests a problem with ternary complex formation.
-
Conduct an In Vitro Ubiquitination Assay: This will determine if the ternary complex that is formed is productive for ubiquitination.
-
Problem 2: I observe a "hook effect" in my dose-response curve, where higher concentrations of my PROTAC lead to less degradation.
-
Possible Cause: The hook effect is a common phenomenon with PROTACs. At very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which compete with the formation of the productive ternary complex.
-
Troubleshooting Steps:
-
Titrate Your PROTAC: Perform a full dose-response curve to identify the optimal concentration range for degradation and to confirm the presence of the hook effect.
-
Optimize Linker Length: The stability of the ternary complex can influence the hook effect. A PROTAC with an optimized linker that promotes positive cooperativity in ternary complex formation may exhibit a less pronounced hook effect.
-
Problem 3: The degradation of my target protein is not VHL-dependent.
-
Possible Cause: The observed protein degradation might be due to off-target effects or general cytotoxicity of the PROTAC molecule.
-
Troubleshooting Steps:
-
Use a Negative Control: Synthesize a control PROTAC where the VH032 ligand is modified to abolish VHL binding (e.g., by mutating a key interacting residue). This control should not induce VHL-dependent degradation.
-
Perform a VHL Competition Assay: Pre-treat cells with an excess of a high-affinity VHL ligand (like free VH032) before adding your PROTAC. If the degradation is VHL-dependent, the competing ligand should rescue the degradation of the target protein.
-
Use a Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-mediated, this should prevent the reduction in target protein levels.
-
Data Presentation
Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC Compound | Linker Length (atoms) | ER Degradation at 10 µM (% of control) |
| 1 | 9 | ~50% |
| 2 | 12 | ~75% |
| 3 | 16 | >90% |
| 4 | 19 | ~60% |
| 5 | 21 | ~40% |
Data adapted from a study on ER-targeting PROTACs, demonstrating an optimal linker length of 16 atoms for maximal degradation.[3]
Table 2: Effect of Linker Length on BRD4 Degradation (Hypothetical Data)
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG2 | 8 | 500 | 65 |
| PROTAC-B | PEG3 | 11 | 150 | 85 |
| PROTAC-C | PEG4 | 14 | 50 | 95 |
| PROTAC-D | PEG5 | 17 | 200 | 80 |
| PROTAC-E | Alkyl-C10 | 10 | 300 | 75 |
This table illustrates how systematic changes in linker length and composition can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC targeting BRD4.
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your PROTACs with different linker lengths for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1][6]
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase (VHL) fused to HaloTag® (the acceptor). A 1:10 ratio of donor to acceptor plasmid is a good starting point.
-
Seed the transfected cells into a white, 96-well assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of your PROTACs.
-
(Optional) To distinguish ternary complex formation from degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours.
-
Add the PROTAC dilutions to the cells and incubate for a desired time (e.g., 2-4 hours).
-
-
Reagent Addition and Measurement:
-
Add the NanoBRET™ detection reagent, which contains the HaloTag® ligand (the acceptor) and the Nano-Glo® substrate (for the donor).
-
Measure the luminescence at two different wavelengths using a luminometer with appropriate filters (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 (concentration for half-maximal complex formation) and Bmax (maximal complex formation).[10][11]
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for optimizing linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com.cn]
Technical Support Center: VH032-C7-COOH Reaction Condition Optimization
Welcome to the technical support center for VH032-C7-COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in chemical reactions, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It comprises the VH032 VHL ligand connected to a seven-carbon (C7) linker with a terminal carboxylic acid (-COOH) group. Its primary application is as a precursor in the synthesis of PROTACs. The carboxylic acid serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest.
Q2: What is the recommended storage condition for this compound?
A2: It is recommended to store this compound at -20°C for long-term stability. For solutions in solvents, it is best to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the solubility characteristics of this compound?
A3: The solubility of this compound can vary depending on the solvent. It is generally soluble in organic solvents like DMSO and DMF. For aqueous buffers, the solubility is typically lower. It is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific application.
Q4: Which coupling reagents are recommended for the amide bond formation with this compound?
A4: For the amide coupling of this compound with an amine-containing linker or target ligand, common and effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][3][4] HATU is often preferred for complex and sterically hindered substrates as it can lead to faster reactions and higher yields.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the amide coupling reaction of this compound with an amine-containing molecule.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient activation of the carboxylic acid | - Ensure the coupling reagent (e.g., HATU, HBTU) is fresh and has been stored under appropriate conditions (dry, protected from light).- Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents).- Consider switching to a more powerful coupling reagent like HATU if using HBTU.[4] |
| Poor nucleophilicity of the amine | - Ensure the amine is not a salt (e.g., HCl or TFA salt). If it is, neutralize it with a non-nucleophilic base like DIPEA or triethylamine (B128534) before the coupling reaction.[5]- Increase the equivalents of the amine (e.g., from 1.2 to 2.0 equivalents). |
| Steric hindrance around the reaction site | - Increase the reaction temperature (e.g., from room temperature to 40-50°C). Monitor for potential side reactions.- Prolong the reaction time (e.g., from 2 hours to overnight).[1]- Switch to a coupling reagent known to be effective for sterically hindered substrates, such as HATU or COMU. |
| Suboptimal solvent | - Ensure the solvent (e.g., DMF, DMSO) is anhydrous. Water can hydrolyze the activated ester intermediate.- Choose a solvent in which all reactants are fully soluble. |
| Incorrect reaction pH | - Ensure an appropriate amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) is present to neutralize any acidic species and to facilitate the reaction. Typically, 2-4 equivalents of base are used.[6] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Racemization at a chiral center | - If your amine or this compound contains a stereocenter adjacent to the reacting moiety, racemization can occur.- Add an equivalent of an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to the reaction mixture.[7]- Perform the reaction at a lower temperature (e.g., 0°C).- Use a coupling reagent known for low racemization, such as COMU. |
| Side reaction with other functional groups | - If your molecules contain unprotected reactive functional groups (e.g., other amines, hydroxyls, or thiols), they may compete in the reaction.- Protect these functional groups before the coupling reaction and deprotect them afterward. |
| Formation of N-acylurea | - This can occur when using carbodiimide-based coupling reagents (e.g., EDC, DCC). The activated O-acylisourea intermediate can rearrange to a stable N-acylurea.[8]- Minimize this by adding HOBt or by using uronium-based coupling reagents like HATU or HBTU. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Removal of coupling agent byproducts | - Byproducts of uronium-based reagents (e.g., tetramethylurea) are water-soluble and can typically be removed by aqueous workup.- If using DCC, the byproduct (dicyclohexylurea) is poorly soluble and can often be removed by filtration. |
| Separating product from unreacted starting materials | - Optimize the stoichiometry of your reactants to drive the reaction to completion and minimize excess starting material.- Employ chromatographic techniques such as flash column chromatography or preparative HPLC for purification. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: To the solution, add the amine-containing molecule (1.1-1.5 eq.), HATU (1.1-1.5 eq.), and a non-nucleophilic base such as DIPEA (2.0-4.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Table 1: Recommended Reagent Stoichiometry for HATU Coupling
| Reagent | Equivalents |
| This compound | 1.0 |
| Amine | 1.1 - 1.5 |
| HATU | 1.1 - 1.5 |
| DIPEA | 2.0 - 4.0 |
Visualization of Experimental Workflow
Caption: General workflow for the amide coupling of this compound.
References
minimizing off-target effects of VH032-C7-COOH PROTACs
Welcome to the technical support center for researchers utilizing VH032-C7-COOH in the development of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate off-target effects and ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in a PROTAC?
A1: this compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It serves as the E3 ligase recruiting component of a heterobifunctional PROTAC. The VH032 moiety binds to the VHL protein, while the C7-COOH linker provides a conjugation point for a ligand that targets your protein of interest (POI). By bringing the POI into proximity with the VHL E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the POI.[1][3]
Q2: What are the potential sources of off-target effects when using a this compound-based PROTAC?
A2: Off-target effects with PROTACs can be categorized as follows:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended POI. This can occur if the POI-binding ligand has affinity for other proteins, or if the ternary complex (POI-PROTAC-VHL) forms non-selectively with other cellular proteins.
-
Degradation-independent off-targets: The PROTAC molecule itself, or its components, may have pharmacological effects independent of protein degradation. For instance, the POI-binding ligand could inhibit the function of its target or other proteins without inducing degradation. While VH032 itself has been shown to be highly selective for VHL, high concentrations might theoretically disrupt the native VHL-HIF-1α interaction.[4]
-
Cytotoxicity: Off-target effects or even on-target degradation of an essential protein can lead to cellular toxicity.[5] It's crucial to distinguish between specific degradation-induced cell death and general toxicity.
Q3: What is the "hook effect" and how can it complicate the interpretation of my results?
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-based PROTACs.
Problem 1: No or weak degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[6] Consider optimizing the linker to improve physicochemical properties.[6] |
| Inefficient Ternary Complex Formation | The geometry of the ternary complex is critical for successful degradation.[9] The linker length and attachment points on both the POI ligand and VH032 are crucial.[9] Consider synthesizing a small library of PROTACs with different linker lengths. |
| Low E3 Ligase Expression | The target cells may have low endogenous levels of VHL. Confirm VHL expression in your cell line using Western blot or qPCR.[9] |
| Incorrect PROTAC Concentration | You may be observing the "hook effect" at high concentrations, or the concentration may be too low. Perform a wide dose-response experiment (e.g., 1 nM to 10 µM) to identify the optimal concentration.[6] |
| Compound Instability | The PROTAC may be unstable in cell culture media. Assess the stability of your compound over the time course of your experiment. |
| Rapid Protein Synthesis | The rate of synthesis of your POI may be outpacing the rate of degradation. Try shorter incubation times to capture the initial degradation before new protein is synthesized. |
Problem 2: Significant off-target protein degradation is observed.
| Possible Cause | Troubleshooting Steps |
| Non-selective POI Ligand | The ligand used to bind your protein of interest may also bind to other proteins. Use a more selective binder for your POI. |
| Unfavorable Ternary Complex Conformation | The linker can influence the conformation of the ternary complex, potentially bringing other proteins in proximity to the E3 ligase. Systematically vary the linker length and composition to improve selectivity.[6] |
| PROTAC Concentration Too High | High concentrations can sometimes lead to less specific interactions. Use the lowest effective concentration of your PROTAC that achieves robust on-target degradation. |
| Choice of E3 Ligase | Different E3 ligases have different cellular localizations and substrate specificities. While you are using a VH032-based PROTAC, in some cases, switching to a different E3 ligase (e.g., CRBN) might improve selectivity. |
Problem 3: Observed cellular phenotype does not correlate with target degradation.
| Possible Cause | Troubleshooting Steps |
| Degradation-Independent Off-Target Effects | The PROTAC may be inhibiting the function of the target or other proteins without degrading them. |
| Control Experiments | Synthesize a non-degrading control PROTAC. This can be done by introducing a mutation in the VH032 moiety that prevents it from binding to VHL. This control will have the same POI-binding properties but will not induce degradation. |
| Washout Experiment | To confirm that the observed phenotype is due to protein degradation, remove the PROTAC from the cell culture and monitor for the recovery of the target protein and the reversal of the phenotype. |
| Cytotoxicity | The observed phenotype may be due to general cellular toxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of your PROTAC.[2][5] |
Experimental Protocols & Workflows
General Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of a this compound-based PROTAC.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is for quantifying the degradation of a target protein in cultured cells following treatment with a this compound-based PROTAC.
Materials:
-
Cell line expressing the protein of interest.
-
This compound-based PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment: Plate cells at a density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[3] Include a vehicle-only control.[3]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[3] Add lysis buffer, scrape the cells, and collect the lysate.[3] Incubate on ice for 30 minutes.[3] Centrifuge to pellet cell debris and collect the supernatant.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer.[3] Boil samples at 95-100°C for 5-10 minutes.[3] Load equal amounts of protein onto an SDS-PAGE gel.[1] Transfer separated proteins to a PVDF or nitrocellulose membrane.[1][3]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1][3] Incubate with primary antibodies (target protein and loading control) overnight at 4°C.[1][3] Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1][3]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal.[3] Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
Protocol 2: Global Proteomics for Off-Target Identification using Mass Spectrometry
This workflow outlines the identification of off-target effects of a this compound-based PROTAC using quantitative mass spectrometry.
Procedure:
-
Cell Culture and Treatment: Culture a suitable cell line to ~70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration (and a higher concentration to assess dose-dependency of off-targets). Include a vehicle control and a non-degrading PROTAC control.[2] For identifying direct degradation targets, shorter treatment times (< 6 hours) are recommended.[10]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.[11]
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with isobaric tags for multiplexed quantitative analysis.[11]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[11]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[11]
-
Validation: Validate potential off-targets using an orthogonal method, such as Western blotting.[11]
Data Presentation
Table 1: Key Parameters for PROTAC Efficacy Evaluation
| Parameter | Description | How to Determine | Common Issues |
| DC50 | The concentration of PROTAC that results in 50% degradation of the target protein. | Dose-response curve from Western blot data. | Inaccurate if the "hook effect" is not accounted for.[7] |
| Dmax | The maximum percentage of protein degradation achieved. | Dose-response curve from Western blot data. | May be limited by the rate of protein synthesis or incomplete degradation. |
| IC50 (Binding) | The concentration of PROTAC that inhibits 50% of the target's activity or binding. | Biochemical or cellular target engagement assays (e.g., CETSA). | Does not measure degradation. |
| CC50 | The concentration of PROTAC that reduces cell viability by 50%. | Cell viability assays (e.g., MTT, CellTiter-Glo). | High cytotoxicity may indicate significant off-target effects. |
Table 2: Example of Quantitative Proteomics Data for Off-Target Analysis
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| POI_GENE | -2.5 | 0.0001 | On-Target |
| GENE_A | -0.2 | 0.5 | No |
| GENE_B | -1.8 | 0.005 | Yes (Requires Validation) |
| GENE_C | 0.1 | 0.8 | No |
| Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value suggests potential degradation that needs to be validated.[2] |
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a VH032-based PROTAC, leading to the degradation of a target protein.
Troubleshooting Workflow for Lack of Protein Degradation
Caption: A decision tree for troubleshooting experiments where a VH032-based PROTAC fails to induce protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of VH032-C7-COOH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of VH032-C7-COOH, a key building block for Proteolysis Targeting Chimeras (PROTACs). This guide focuses on addressing common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to VH032 and its precursors?
A1: The synthesis of VH032 and its amine precursor, VH032 amine, typically converges on the key intermediate (4-(4-methylthiazol-5-yl)phenyl)methanamine. The main strategies to construct this intermediate include:
-
C-H Arylation: Direct coupling of a protected 4-bromobenzylamine (B181089) with 4-methylthiazole (B1212942).
-
Benzonitrile Reduction: Reduction of 4-((4-methylthiazol-5-yl)methyl)benzonitrile.
-
Suzuki-Miyaura Cross-Coupling: Reaction between a boronic acid derivative and a bromo-substituted precursor.[1]
Once the core amine is formed, the synthesis proceeds with sequential or convergent amidation steps to couple the hydroxyproline (B1673980) and tert-leucine moieties, followed by deprotection steps.[1]
Q2: What are the most common challenges when scaling up the synthesis of VH032 amine?
A2: Several challenges can arise during the scale-up of VH032 amine synthesis. One significant issue is the physical properties of the reaction mixture; for instance, a reaction mixture turning into a difficult-to-filter clay-like substance at a larger scale (e.g., 10 g), leading to a substantial decrease in yield to less than 30%.[2] Another common problem is the sluggishness of reactions at a larger scale, which may necessitate an increase in reaction temperature to achieve complete conversion.[2] Byproduct formation during the C-H arylation step is also a known issue that can complicate purification on a larger scale.[1]
Q3: Are there chromatography-free methods for purifying VH032 amine on a multi-gram scale?
A3: Yes, a feasible, column chromatography-free process for the multi-gram scale synthesis of VH032 amine has been developed.[2][3] This process can yield significant quantities of VH032 amine hydrochloride with high purity, making it suitable for rapid PROTAC library construction.[2][3] The purification often involves trituration and crystallization techniques.[1]
Troubleshooting Guide
Problem 1: Low Yield and Filtration Issues in the Heck Coupling Step at Scale
-
Question: We are attempting a Heck coupling reaction to synthesize a key intermediate for VH032 amine. While the reaction works well on a small scale (<1 g), at a 10 g scale, the reaction mixture becomes a thick, clay-like substance that is extremely difficult to filter, resulting in a yield of less than 30%. What could be the cause, and how can we resolve this?
-
Answer: This is a documented issue when scaling up certain synthetic routes for VH032 amine precursors.[2] The change in the physical state of the reaction mixture is likely due to precipitation of intermediates or byproducts at higher concentrations. Here are some troubleshooting steps:
-
Solvent and Temperature Optimization: Experiment with different solvent systems or higher temperatures. For instance, if the reaction is sluggish at 90 °C on a larger scale, increasing the temperature to 130 °C might drive the reaction to completion within a more reasonable timeframe.[2]
-
Alternative Coupling Strategy: Consider alternative coupling methods that may be more robust at scale. For example, a Suzuki-coupling reaction has been reported as a viable alternative.[2]
-
Reagent Addition: Control the rate of addition of reagents to manage the reaction exotherm and potentially prevent rapid precipitation.
-
Problem 2: Byproduct Formation in the C-H Arylation Step
-
Question: During the Pd-catalyzed C-H arylation of 4-methylthiazole, we are observing the formation of significant byproducts, which complicates the purification of our desired intermediate. How can we minimize these byproducts?
-
Answer: Byproduct formation is a known challenge in this key step. Two identified byproducts are 4,4'-(4-methylthiazole-2,5-diyl)dibenzonitrile and 4,4'-dimethyl-5,5'-bithiazole.[1] The choice of palladium catalyst and reaction conditions can significantly impact the formation of these impurities.
-
Catalyst Selection: A comparison of Pd(OAc)₂ and Pd-PEPPSI-IPr has shown that the latter can lead to a cleaner reaction profile, facilitating purification by trituration without the co-precipitation of byproducts.[1]
-
Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. For example, using KOAc as the base in anhydrous DMA has been explored.[1]
-
| Catalyst | Scale | Yield of Desired Product | Observed Byproducts | Purification Notes |
| Pd(OAc)₂ | 250 mg | 88-94% | 4,4'-(4-methylthiazole-2,5-diyl)dibenzonitrile, 4,4'-dimethyl-5,5'-bithiazole | Flash column chromatography required.[1] |
| Pd-PEPPSI-IPr | 5.15 g | 89% | Minimal | Purification by trituration with ice/water is effective.[4] |
Problem 3: Difficulties in Amine Deprotection and Amidation Steps
-
Question: We are experiencing issues with the sequential amine deprotection and amidation steps in the final stages of VH032 synthesis, leading to incomplete reactions or the formation of side products. What are the recommended procedures?
-
Answer: These steps are critical and can be challenging. The choice of protecting groups and the conditions for their removal and subsequent coupling are key to success.
-
Boc Deprotection: For N-Boc deprotection, a mixture of dichloromethane (B109758) and trifluoroacetic acid (TFA) at 0 °C is commonly used.[4] Following deprotection, immediate free-basing of the resulting amine salt is recommended to proceed with the next amidation step. This can be achieved by biphasic extraction from an aqueous medium at a high pH (12.5-13).[1]
-
Amidation Coupling: For the amidation step to couple Boc-L-t-leucine, coupling agents like HATU in the presence of a base such as DIPEA in DMF are effective.[1]
-
Experimental Protocols
Optimized C-H Arylation using Pd-PEPPSI-IPr (Multi-gram Scale)
This protocol is adapted from a reported optimized synthesis.[1]
-
To a solution of 4-bromobenzonitrile (B114466) in anhydrous DMA, add 4-methylthiazole, K₂CO₃, and PivOH.
-
Sparge the mixture with argon for 20 minutes.
-
Add Pd-PEPPSI-IPr catalyst (0.5 mol%).
-
Heat the reaction mixture to 125 °C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and water.
-
Stir the resulting suspension for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the pure product.
Chromatography-Free Synthesis of VH032 Amine Hydrochloride (Multi-gram Scale)
The following is a general workflow based on a reported feasible process.[2][3]
-
Heck Coupling: React Boc-protected 4-bromo-benzyl amine with 4-methylthiazole using a palladium catalyst at 130 °C to ensure complete reaction on a large scale.
-
Amidation with Proline Derivative: Couple the resulting amine with a protected proline derivative using standard peptide coupling reagents.
-
Amidation with Leucine (B10760876) Derivative: After deprotection of the proline adduct, perform a second amidation with a protected leucine derivative.
-
Final Deprotection and Salt Formation: Remove the final protecting group and precipitate the product as the hydrochloride salt.
Visualizations
Synthetic Workflow for VH032
Caption: General synthetic workflow for this compound.
Troubleshooting Logic for Scale-Up Issues
Caption: Troubleshooting decision tree for VH032 synthesis scale-up.
References
- 1. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 2. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Refining Purification Methods for VH032-C7-COOH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification of VH032-C7-COOH conjugates. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to streamline your purification workflows.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of Conjugate | Precipitation during purification: The conjugate may be poorly soluble in the purification buffers. | - Optimize buffer composition: Adjust the pH or ionic strength. The addition of organic modifiers like isopropanol (B130326) or acetonitrile (B52724) in reverse-phase chromatography can also improve solubility. - Sample overloading: Exceeding the binding capacity of the chromatography column. |
| Non-specific binding: The conjugate may be adsorbing to the chromatography resin or filtration membranes. | - Modify mobile phase: Add detergents (e.g., Tween-20) or increase the salt concentration to disrupt non-specific interactions. - Use low-binding materials: Employ low protein binding centrifuge tubes and filtration membranes. | |
| Degradation of the conjugate: The linker or conjugate may be unstable under the purification conditions. | - Assess stability: Analyze the stability of the conjugate in the chosen buffers and at the operating temperature. - Minimize purification time: Streamline the purification workflow to reduce the time the conjugate is exposed to potentially harsh conditions. | |
| Co-elution of Unconjugated this compound | Similar retention properties: The unconjugated linker may have similar chromatographic behavior to the conjugate. | - Optimize gradient: In reverse-phase HPLC, a shallower gradient can improve the resolution between the conjugate and unconjugated linker. - Alternative chromatography mode: Consider a different purification technique, such as size-exclusion chromatography if there is a significant size difference, or affinity chromatography if a suitable tag is present. |
| Presence of Aggregates | Hydrophobic or electrostatic interactions: The conjugate molecules may be self-associating. | - Optimize mobile phase in SEC: The addition of organic modifiers or adjusting the salt concentration can help disrupt aggregates.[1] - Sample concentration: High concentrations of the conjugate can promote aggregation. |
| Broad or Tailing Peaks in HPLC | Secondary interactions with stationary phase: The conjugate may be interacting non-specifically with the column material. | - Adjust mobile phase pH: Altering the pH can change the ionization state of the conjugate and reduce unwanted interactions. - Use a different column: A column with a different stationary phase chemistry may provide better peak shape. |
| Column overloading: Injecting too much sample can lead to poor peak shape. | - Reduce sample load: Decrease the amount of conjugate injected onto the column. | |
| Inconsistent Purification Results | Variability in starting material: The conjugation reaction may not be proceeding to completion consistently. | - Monitor conjugation reaction: Use analytical techniques like LC-MS to monitor the progress of the conjugation reaction and ensure consistency between batches. |
| Column degradation: The performance of the chromatography column may be deteriorating over time. | - Implement column cleaning and storage protocols: Follow the manufacturer's recommendations for column care. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-step purification method for a crude this compound conjugate mixture?
A1: For many this compound conjugates, especially those with a significant increase in molecular weight after conjugation (e.g., conjugation to a peptide or a small protein), Size-Exclusion Chromatography (SEC) can be an effective initial step.[1][2] It allows for the removal of excess, smaller molecular weight reactants like unconjugated this compound. For conjugates with more subtle size differences, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating the conjugate from unreacted starting materials based on differences in hydrophobicity.
Q2: How can I remove unreacted this compound from my final product?
A2: If SEC is not sufficient, RP-HPLC is the method of choice. By carefully optimizing the gradient elution, it is often possible to achieve baseline separation between the more hydrophobic conjugate and the unreacted this compound.
Q3: What are the critical parameters to consider when developing an RP-HPLC purification method for a this compound conjugate?
A3: Key parameters include:
-
Column Chemistry: C18 columns are a common starting point.
-
Mobile Phase: A mixture of water and an organic solvent (typically acetonitrile) with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is standard.
-
Gradient: A shallow gradient often provides the best resolution.
-
Flow Rate: This should be optimized for the specific column dimensions.
-
Detection Wavelength: Monitor at a wavelength where both the conjugate and potential impurities absorb, often around 254 nm or 280 nm.
Q4: Can I use affinity chromatography to purify my this compound conjugate?
A4: Affinity chromatography is a highly specific purification method but requires a suitable affinity tag.[3] If your target molecule conjugated to this compound has an affinity tag (e.g., a His-tag or a GST-tag), then affinity chromatography can be a very effective purification step. VH032 itself binds to the VHL E3 ligase, so in principle, an immobilized VHL protein could be used for affinity purification, though this is less common for routine small-molecule conjugate purification.
Q5: How should I prepare my purified this compound conjugate for mass spectrometry analysis?
A5: The sample must be free of non-volatile salts and detergents. If purified by HPLC using a buffer containing non-volatile salts, a desalting step using a C18 ZipTip or dialysis is necessary. The sample should be dissolved in a solvent compatible with mass spectrometry, such as a mixture of water and acetonitrile with 0.1% formic acid.
Data Presentation
The following tables summarize typical quantitative data for the purification of PROTACs and other small molecule conjugates, which can serve as a benchmark for this compound conjugate purification.
Table 1: Example Purification Yields for PROTACs and Precursors
| Compound | Purification Method | Yield | Reference |
| TRIB2 PROTAC Intermediate | Filtration after precipitation | 90% | [4] |
| BODIPY FL VH032 | Preparative HPLC | 60.6% | [5] |
| BRD4 PROTACs (from library synthesis) | Resin-based purification | ~30% conversion | [6] |
Table 2: Purity Assessment of PROTACs by HPLC
| Compound | Purity | Reference |
| TRIB2 PROTACs | >95% | [4] (Implied from availability of HPLC data) |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general method for the purification of this compound conjugates. Optimization will be required for each specific conjugate.
-
Sample Preparation:
-
Dissolve the crude conjugate reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatography Conditions:
-
Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm for analytical scale, larger for preparative).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A starting point could be a linear gradient from 5% to 95% B over 30 minutes. This should be optimized to achieve the best separation.
-
Flow Rate: 1 mL/min for a 4.6 mm ID column.
-
Detection: UV at 254 nm and/or 280 nm.
-
Injection Volume: Dependent on column size and sample concentration.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Protocol 2: General Size-Exclusion Chromatography (SEC) for Aggregate and Small Molecule Removal
This protocol is suitable for separating the this compound conjugate from high molecular weight aggregates and low molecular weight contaminants.
-
Sample Preparation:
-
Ensure the sample is fully dissolved in the SEC mobile phase.
-
Filter the sample through a 0.22 µm filter.[2]
-
-
Chromatography Conditions:
-
Column: Select a column with a fractionation range appropriate for the molecular weight of the conjugate.
-
Mobile Phase: A buffer in which the conjugate is stable and soluble, such as phosphate-buffered saline (PBS). The inclusion of a low concentration of an organic solvent may be necessary to prevent non-specific interactions.
-
Flow Rate: Typically lower than RP-HPLC, e.g., 0.5 mL/min.
-
Detection: UV at 280 nm.
-
-
Fraction Collection:
-
Collect fractions based on the elution volume. The conjugate should elute between the void volume (aggregates) and the elution volume of smaller molecules (unconjugated linkers).
-
Visualizations
Caption: General experimental workflow for the purification of this compound conjugates.
Caption: A logical troubleshooting workflow for common purification issues.
References
- 1. waters.com [waters.com]
- 2. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 3. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 4. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of VHL Ligands: VH032-C7-COOH vs. VH298 in PROTAC-Mediated Protein Degradation
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's success. This guide provides an in-depth comparison of two widely utilized von Hippel-Lindau (VHL) E3 ligase ligands, VH032-C7-COOH and VH298, offering a comprehensive analysis of their performance in PROTAC development, supported by experimental data and detailed protocols.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design. Within the VHL ligand toolbox, VH032 and its functionalized counterpart, this compound, and the more recently developed VH298, have emerged as popular choices. This guide will dissect the key differences between these two ligands and their impact on PROTAC efficacy.
At a Glance: Key Physicochemical and Binding Properties
A fundamental aspect influencing a PROTAC's performance is the binding affinity of its E3 ligase ligand to its target. VH298 exhibits a stronger interaction with the VHL protein compared to VH032.
| Parameter | VH032 | VH298 |
| Binding Affinity (Kd to VHL) | 185 nM[1] | 80-90 nM[2][3] |
| Cell Permeability | Lower | Higher[2] |
| Functional Group for Linker Attachment | Typically via an amine or carboxylic acid | Can be derivatized for linker attachment |
| This compound | A derivative of VH032 with a C7 alkyl linker terminating in a carboxylic acid, ready for conjugation.[1][4] | Not applicable |
Performance in PROTAC-Mediated Degradation: A Comparative Overview
While direct head-to-head studies comprehensively comparing PROTACs synthesized with this compound and VH298 against a wide range of targets are still emerging, existing literature provides valuable insights. The higher binding affinity and enhanced cell permeability of VH298 suggest a potential advantage in forming a stable ternary complex (Target Protein-PROTAC-VHL) and achieving more efficient degradation.[2]
Several studies have utilized both VH032 and VH298 in the development of PROTACs, often demonstrating the successful degradation of target proteins.[5][6] However, a systematic comparison of degradation efficiency (DC50) and maximal degradation (Dmax) for PROTACs differing only in their VHL ligand is not yet extensively documented in a single publication. The choice between the two often depends on the specific target protein, the linker design, and the overall physicochemical properties of the final PROTAC molecule.
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of PROTACs utilizing this compound versus VH298, a series of well-defined experiments are essential.
Western Blotting for Target Protein Degradation
This is the gold-standard method for quantifying the extent of protein degradation.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound-based PROTAC, the VH298-based PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading. The percentage of degradation can then be calculated relative to the vehicle-treated control.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to quantify the binding affinities and cooperativity of ternary complex formation for PROTACs containing either VH032 or VH298.
Logical Flow of Ternary Complex Formation:
Conclusion
The selection between this compound and VH298 as the VHL ligand for PROTAC development is a nuanced decision that should be guided by empirical data for the specific target of interest. While VH298's superior binding affinity and cell permeability may offer a theoretical advantage, the intricate interplay between the VHL ligand, the linker, and the target protein ligand ultimately dictates the degradation efficiency of the resulting PROTAC. Therefore, a comparative experimental approach, as outlined in this guide, is paramount for the rational design and optimization of potent and selective protein degraders. As the field of targeted protein degradation continues to advance, a deeper understanding of the structure-activity relationships of different E3 ligase ligands will be instrumental in unlocking the full therapeutic potential of PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Validating Ternary Complex Formation with VH032-C7-COOH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of ternary complex formation is a critical step in the development of effective PROTACs (Proteolysis Targeting Chimeras). This guide provides a comparative overview of key methodologies and supporting experimental data for validating the ternary complex formed by PROTACs derived from VH032-C7-COOH, a widely used VHL E3 ligase ligand.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The formation of a stable and productive ternary complex between the PROTAC, the target protein, and the E3 ligase is the cornerstone of this process. This compound serves as a foundational building block for many VHL-recruiting PROTACs, featuring a VHL ligand and a linker with a terminal carboxylic acid for conjugation to a target protein binder.
This guide will delve into the experimental validation of this crucial ternary complex, comparing various techniques and presenting data to inform the design and optimization of potent protein degraders.
Quantitative Data Summary: Comparing VHL-Based PROTACs
The efficacy of a PROTAC is often quantified by its binding affinity to the individual proteins and the ternary complex, as well as its ability to induce degradation of the target protein in a cellular context. Below are tables summarizing key quantitative data for PROTACs utilizing VH032 or similar VHL ligands.
Table 1: Binary and Ternary Complex Binding Affinities
| PROTAC | Target Protein | VHL Ligand | Target Binding Kd (nM) | VHL Binding Kd (nM) | Ternary Complex Kd (nM) | Cooperativity (α) | Method |
| MZ1 | BRD4BD2 | VH032 derivative | ~149[1] | ~185[1] | 4[2] | 15 - 26[2] | ITC, SPR |
| AT1 | BRD4BD2 | VH032 derivative | - | - | - | >100 | ITC |
| Representative PROTAC | Generic Kinase | VH032 | Varies | - | - | - | DSF, NanoBRET |
Note: Cooperativity (α) is a measure of the influence of one binding event on the other. An α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.
Table 2: Cellular Degradation Potency
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | HeLa, 293T | <100 | >90 |
| Kinase PROTACs | Various Kinases | Various | Varies | Varies |
| KRAS G12C PROTAC (VHL-based) | KRAS G12C | NCI-H358 | ~100 | - |
DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols for Ternary Complex Validation
Accurate and reproducible experimental protocols are essential for validating ternary complex formation. Below are detailed methodologies for key biophysical and cellular assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the binding affinity and thermodynamics of the binary and ternary complex interactions.
Materials:
-
Purified target protein
-
Purified VHL-ElonginB-ElonginC (VCB) complex
-
PROTAC synthesized from this compound
-
ITC instrument (e.g., Malvern MicroCal)
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP)
Protocol:
1. Binary Titration (PROTAC into Target Protein): a. Prepare the target protein at a concentration of 10-20 µM in the ITC cell. b. Prepare the PROTAC at a concentration of 100-200 µM in the injection syringe. c. Set the experiment temperature to 25°C. d. Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL at 150-second intervals. e. Analyze the data by fitting to a one-site binding model to determine Kd, ΔH, and n.
2. Binary Titration (PROTAC into VCB): a. Prepare the VCB complex at a concentration of 10-20 µM in the ITC cell. b. Prepare the PROTAC at a concentration of 100-200 µM in the injection syringe. c. Follow the same injection and analysis procedure as in step 1.
3. Ternary Titration (VCB into Target Protein:PROTAC Complex): a. Prepare a pre-formed binary complex of the target protein and the PROTAC by mixing them at a 1:1.5 molar ratio (e.g., 10 µM target protein and 15 µM PROTAC) in the ITC cell. b. Prepare the VCB complex at a concentration of 100-150 µM in the injection syringe. c. Perform the titration as described in step 1. d. The resulting thermogram represents the formation of the ternary complex. Analyze the data to determine the Kd of the ternary complex.
Data Analysis: Cooperativity (α) can be calculated using the equation: α = Kd(binary) / Kd(ternary).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics (association and dissociation rates) and affinity.
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
Purified target protein
-
Purified VCB complex
-
PROTAC synthesized from this compound
-
SPR instrument (e.g., Cytiva Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
SPR running buffer (e.g., HBS-EP+)
Protocol:
1. Immobilization of VCB: a. Activate the sensor chip surface using the amine coupling kit. b. Immobilize the VCB complex onto the chip surface to a target level of ~2000-4000 RU. c. Deactivate the remaining active esters.
2. Binary Interaction (PROTAC binding to VCB): a. Inject a series of concentrations of the PROTAC over the immobilized VCB surface. b. Monitor the association and dissociation phases. c. Fit the sensorgrams to a 1:1 binding model to determine the on-rate (ka), off-rate (kd), and Kd.
3. Ternary Interaction (Target Protein binding to VCB:PROTAC): a. Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. b. Inject these solutions over the immobilized VCB surface. c. The increased binding response compared to the PROTAC alone indicates ternary complex formation. d. Analyze the data to determine the kinetics and affinity of the ternary complex.[3]
Cellular Degradation Assay (Western Blot)
This assay determines the ability of a PROTAC to induce the degradation of the target protein within a cellular environment.
Objective: To determine the DC50 and Dmax of the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized from this compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-only control.
2. Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with the primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescent substrate.
4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
Co-crystallization of VHL-PROTAC-Target Ternary Complex
Obtaining a high-resolution crystal structure of the ternary complex provides invaluable atomic-level insights into the protein-protein and protein-ligand interactions that drive complex formation and stability.
Objective: To elucidate the three-dimensional structure of the ternary complex.
Materials:
-
Highly pure and concentrated target protein and VCB complex
-
PROTAC synthesized from this compound
-
Crystallization screens and plates
-
Crystallization robot (optional)
-
X-ray diffraction equipment
Protocol (Case Study: VHL-SMARCA2 PROTAC) [4][5][6]
1. Protein Expression and Purification: a. Overexpress and purify the target protein (e.g., SMARCA2 bromodomain) and the VCB complex to >95% purity. b. Ensure proteins are in a stable buffer and concentrated to 5-10 mg/mL.
2. Ternary Complex Formation: a. Mix the target protein, VCB complex, and PROTAC in a slight molar excess of the PROTAC (e.g., 1:1:1.2 ratio). b. Incubate on ice for at least 1 hour to allow for complex formation. c. (Optional) Purify the ternary complex using size-exclusion chromatography to remove unbound components.
3. Crystallization Screening: a. Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. b. Screen a wide range of commercially available crystallization conditions. c. Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
4. Crystal Optimization and Data Collection: a. Optimize initial crystal hits by varying the precipitant concentration, pH, and additives. b. Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
5. Structure Determination and Refinement: a. Process the diffraction data and solve the structure using molecular replacement. b. Refine the model to obtain a high-resolution structure of the ternary complex.
Visualizing the Process: Diagrams
To better understand the workflows and relationships, the following diagrams are provided.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of VH032-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Supporting Experimental Data
In the rapidly advancing field of targeted protein degradation, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential. This guide provides a comparative analysis of the in vivo stability of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand VH032, with a focus on PROTACs derived from the conceptual VH032-C7-COOH functionalized ligand. Due to the limited public availability of in vivo data for a specific this compound-containing PROTAC, this guide will leverage data from the well-characterized VH032-based BET degrader, MZ1 , as a representative example. Its performance will be compared against ARV-771 , another VHL-recruiting BET degrader, which serves as a relevant alternative for assessing in vivo stability.
This comparison aims to provide researchers with a framework for evaluating the pharmacokinetic profiles of VH032-based PROTACs and understanding the factors that influence their stability and exposure in a biological system.
Executive Summary of In Vivo Performance
The in vivo stability of a PROTAC is a multifactorial property influenced by its structure, including the E3 ligase ligand, the linker, and the target-binding moiety. The VHL ligand VH032 is a commonly used component in PROTAC design. However, its inherent metabolic liabilities can impact the overall pharmacokinetic profile of the resulting degrader. This is contrasted with molecules like ARV-771, which, while also VHL-based, may exhibit different in vivo characteristics due to its unique chemical structure.
| Parameter | MZ1 (VH032-based) | ARV-771 (VHL-based) | Key Insights |
| VHL Ligand | VH032 | VHL Ligand | Both recruit the VHL E3 ligase, but structural variations in the ligand and overall molecule influence stability. |
| Target | BET Proteins (BRD2, BRD3, BRD4) | BET Proteins (BRD2, BRD3, BRD4) | Targeting the same protein family allows for a more direct comparison of the PROTAC scaffold's influence on in vivo stability. |
| Reported In Vivo Activity | Anti-tumor activity in mouse models of diffuse large B-cell lymphoma.[1] | Tumor regression in mouse xenograft models of castration-resistant prostate cancer.[2] | Both PROTACs demonstrate in vivo efficacy, indicating sufficient exposure and stability to engage their target and elicit a biological response. |
| Metabolic Stability | Metabolically stable in hepatocytes.[3] | Demonstrates a favorable pharmacokinetic profile in vivo, suggesting reasonable metabolic stability. | While in vitro data for MZ1 suggests good stability, in vivo clearance can be species-dependent. ARV-771's sustained in vivo activity points to a degree of metabolic robustness. |
| Pharmacokinetics (Mice) | Low clearance.[3] | Achieves plasma concentrations significantly above the efficacious concentration for 8-12 hours after a single subcutaneous dose. | The low clearance of MZ1 in mice suggests a longer half-life, potentially leading to sustained target engagement. ARV-771 also achieves prolonged exposure, crucial for its therapeutic effect. |
| Pharmacokinetics (Rats) | High clearance.[3] | Data not available in the provided context. | The species-specific differences in MZ1 clearance highlight the importance of evaluating PROTACs in multiple preclinical species. |
| Oral Bioavailability | Very low, not suitable for oral administration.[3] | Typically administered via subcutaneous or intraperitoneal injection in preclinical studies. | The high molecular weight and physicochemical properties of many PROTACs, including those based on VH032, often lead to poor oral bioavailability, necessitating alternative routes of administration. |
Experimental Methodologies
A thorough assessment of in vivo stability is crucial for the preclinical development of PROTACs. Below are detailed protocols for key experiments used to generate the data discussed in this guide.
In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PROTAC in a murine model.
Objective: To determine the plasma concentration-time profile of a PROTAC following administration and to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Materials:
-
Test PROTAC (e.g., MZ1, ARV-771)
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[4] or 25% HP-β-CD[3])
-
Male or female mice (e.g., CD-1, C57BL/6, or immunodeficient mice for xenograft studies), typically 8-10 weeks old
-
Dosing syringes and needles (for intravenous, intraperitoneal, or subcutaneous administration)
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Formulation Preparation: Prepare the dosing formulation of the PROTAC in the selected vehicle on the day of the experiment. Ensure the PROTAC is fully dissolved and the formulation is homogeneous.
-
Dosing: Administer the PROTAC to the mice via the desired route (e.g., intravenous bolus via the tail vein for assessing clearance and volume of distribution, or subcutaneous/intraperitoneal for evaluating absorption and bioavailability). A typical dose for in vivo studies can range from 5 to 100 mg/kg.[1][5]
-
Blood Sampling: Collect blood samples (typically 20-30 µL) at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected via submandibular or saphenous vein puncture.
-
Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes and centrifuge at 4°C to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples (e.g., via protein precipitation with acetonitrile) and quantify the concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time data and use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the relevant PK parameters.
In Vitro Metabolic Stability in Hepatocytes
This assay provides an initial assessment of a PROTAC's susceptibility to metabolism by liver enzymes.
Objective: To determine the rate of metabolism of a PROTAC in a suspension of hepatocytes.
Materials:
-
Test PROTAC
-
Cryopreserved or fresh hepatocytes (human, mouse, rat)
-
Hepatocyte incubation medium
-
NADPH regenerating system (for microsomal assays)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Thawing and Preparation: Rapidly thaw cryopreserved hepatocytes and resuspend them in pre-warmed incubation medium. Determine cell viability and concentration.
-
Incubation: Incubate the PROTAC at a fixed concentration (e.g., 1 µM) with the hepatocyte suspension at 37°C in a shaking water bath.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent PROTAC concentration.
-
Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the PROTAC Degradation Pathway and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its assessment, the following diagrams have been generated.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for a PROTAC pharmacokinetic study.
Concluding Remarks
The in vivo stability of VH032-based PROTACs is a critical parameter that dictates their therapeutic success. As exemplified by MZ1, PROTACs incorporating the VH032 ligand can achieve potent in vivo activity. However, their pharmacokinetic properties, such as clearance and oral bioavailability, can be challenging and often exhibit species-dependent variability. The comparison with ARV-771 underscores that while the VHL E3 ligase is a common anchor point, the overall molecular architecture of the PROTAC plays a significant role in its in vivo disposition.
For researchers and drug developers, a thorough in vitro and in vivo characterization of metabolic stability and pharmacokinetics is paramount. The experimental protocols provided in this guide offer a foundational approach for these critical assessments. Future directions in the field will likely focus on the rational design of linkers and the modification of E3 ligase ligands to enhance in vivo stability and optimize the pharmacokinetic profiles of next-generation PROTACs.
References
- 1. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle of E3 Ligase Recruiters: VH032-C7-COOH vs. CRBN-based PROTACs
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ligase recruiter is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of two of the most prominent E3 ligase recruiting moieties: the von Hippel-Lindau (VHL) ligand VH032-C7-COOH and the Cereblon (CRBN) ligands, offering a deep dive into their performance backed by experimental data.
At the heart of PROTAC technology lies the hijacking of the cell's natural protein disposal machinery. A PROTAC molecule is a heterobifunctional entity, featuring a ligand to bind to the protein of interest (POI) and another to recruit an E3 ubiquitin ligase, bridged by a chemical linker. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The selection of the E3 ligase handle significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Here, we dissect the key characteristics of VHL and CRBN-based PROTACs to inform rational drug design.
At a Glance: Key Differences Between VHL and CRBN as E3 Ligase Targets
| Feature | VHL (recruited by this compound) | CRBN |
| Expression | Variable across tissues; can be low in certain solid tumors.[1] | Abundant in hematopoietic cells; generally widespread.[] |
| Subcellular Localization | Primarily cytoplasmic and nuclear.[] | Primarily nuclear.[] |
| Ternary Complex Stability | Tends to form more rigid and long-lived complexes.[][3] | Often forms more transient complexes with a faster catalytic turnover.[][3] |
| Ligand Properties | VH032-based ligands can have higher molecular weight and potentially poorer cell permeability.[] | IMiD-based ligands (e.g., thalidomide, pomalidomide) are relatively small and orally available.[] |
| Off-Target Effects | Generally considered to have a more favorable selectivity profile.[] | Can exhibit off-target effects due to inherent affinity for zinc-finger transcription factors.[] |
Performance Data: A Quantitative Comparison
Degradation Efficiency: DC50 and Dmax
The potency and efficacy of a PROTAC are typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
One study comparing BRD4-targeting PROTACs, the VHL-recruiting MZ1 and the CRBN-recruiting dBET1, found that MZ1 was broadly active across a panel of 56 cell lines, whereas dBET1 was frequently inactive.[4] This suggests that for certain targets and cellular contexts, VHL-based degraders may offer more consistent performance.
For the challenging oncogenic target KRAS G12D, current research indicates that VHL-recruiting PROTACs are generally more efficient at inducing degradation compared to their CRBN-recruiting counterparts.[1]
In a unique approach, a hetero-bifunctional PROTAC designed to dimerize VHL and CRBN demonstrated preferential degradation of CRBN over VHL.[5] This molecule induced potent and rapid CRBN degradation with a DC50 of 200 nM and a Dmax of up to 98% in HEK293 cells.[5]
Table 1: Representative Degradation Data for CRBN-based PROTACs
| PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| Compound 14a | CRBN | VHL | 200 nM | 98% | HEK293 | [5] |
| dBET6 | BRD4 | CRBN | ~10-50 nM | >90% | Varies | [6] |
Table 2: Representative Degradation Data for VHL-based PROTACs
| PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | VHL | Nanomolar range | >90% | MV4-11, MOLM13 | [4] |
| KRAS G12D PROTACs | KRAS G12D | VHL | Nanomolar range | Significant | Varies | [1] |
Ternary Complex Formation and Cooperativity
The stability of the ternary complex (POI-PROTAC-E3 ligase) is a critical determinant of degradation efficiency. This stability is influenced by both the binary binding affinities of the PROTAC to the POI and the E3 ligase, as well as the protein-protein interactions within the ternary complex, a phenomenon known as cooperativity (α). A cooperativity value greater than 1 indicates that the binding of one protein enhances the affinity for the other, leading to a more stable complex.
VHL-based PROTACs, such as MZ1, have been shown to form highly cooperative ternary complexes with certain proteins like the second bromodomain of BRD4 (BRD4-BD2).[7] In contrast, some CRBN-based PROTACs have exhibited negative cooperativity, yet still induce efficient degradation, suggesting that even transient complex formation can be productive.[6]
Table 3: Ternary Complex Cooperativity Data
| PROTAC | Target Protein Domain | E3 Ligase | Cooperativity (α) | Assay | Reference |
| MZ1 | BRD4-BD2 | VHL | 7 | ITC | [7] |
| AT1 | BRD4-BD2 | VHL | High | AlphaLISA | [7] |
| dBET6 | BRD4-BD1 | CRBN | 0.6 | TR-FRET | [6] |
| dBET6 | BRD4-BD2 | CRBN | 0.2 | TR-FRET | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Western Blot for Protein Degradation
This is a fundamental assay to determine the extent of target protein degradation.[8]
Methodology:
-
Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in a cellular context.[9]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated complex.
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI overnight.
-
Capture the antibody-protein complexes with protein A/G beads.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads using a suitable elution buffer (e.g., Laemmli buffer).
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the POI and the E3 ligase to confirm their co-precipitation.[9]
Quantitative Proteomics for Global Protein Profiling
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of protein abundance changes upon PROTAC treatment, enabling the assessment of both on-target degradation and off-target effects.[10]
Methodology (Tandem Mass Tag - TMT):
-
Sample Preparation: Culture and treat cells with the PROTAC as described for Western blotting. Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a specific TMT isobaric tag.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. Determine the relative abundance of proteins across the different treatment conditions to identify significantly downregulated (on-target and off-target) and upregulated proteins.[11]
Biophysical Assays for Binding Affinity and Cooperativity
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to measure the binding kinetics and thermodynamics of binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complexes.[12][13]
Methodology (SPR):
-
Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Interaction Analysis: Pre-incubate the PROTAC with a saturating concentration of the POI and flow this mixture over the immobilized E3 ligase to measure the ternary complex formation and determine the ternary KD.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.[14]
Methodology (ITC):
-
Sample Preparation: Prepare purified POI, E3 ligase, and the PROTAC in a matched buffer.
-
Binary Titration: Titrate the PROTAC into a solution containing either the POI or the E3 ligase to determine the binary binding affinities and thermodynamic parameters.
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the POI and the E3 ligase to measure the thermodynamics of ternary complex formation.
-
Cooperativity Calculation: Calculate the cooperativity based on the measured binding affinities.[12]
Conclusion
The choice between a this compound-based and a CRBN-based PROTAC is multifaceted and depends heavily on the specific target protein, the cellular context, and the desired therapeutic profile. VHL-based PROTACs may offer broader activity and a cleaner off-target profile for some targets, while CRBN-based PROTACs can leverage smaller, more drug-like ligands and a rapid catalytic cycle. The comprehensive experimental workflows outlined in this guide provide a robust framework for the thorough evaluation and optimization of PROTACs, enabling researchers to make data-driven decisions in the pursuit of novel protein-degrading therapeutics. As the field continues to evolve, a deeper understanding of the interplay between the PROTAC, the target, and the E3 ligase will be paramount in unlocking the full potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. pubs.acs.org [pubs.acs.org]
Evaluating the Specificity of VH032-C7-COOH-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders has opened new avenues for therapeutic intervention. Among the various strategies, Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase have gained significant traction. This guide provides a detailed evaluation of the specificity of degraders based on the VH032-C7-COOH ligand, a functionalized VHL ligand commonly used in PROTAC design. We present a comparative analysis supported by experimental data, detailed protocols, and visual workflows to aid in the rational design and assessment of next-generation protein degraders.
Executive Summary
VH032, as a standalone ligand and as a component of PROTACs, demonstrates a high degree of specificity for the VHL E3 ligase. Comprehensive proteomic analyses reveal that VH032's cellular effects are primarily driven by the activation of the hypoxia-inducible factor (HIF) pathway, a direct consequence of VHL inhibition. When incorporated into PROTACs, the specificity of the resulting degrader is a composite of the VHL ligand's selectivity and the warhead's affinity for the target protein. Comparative studies with degraders utilizing other E3 ligases, such as Cereblon (CRBN), highlight that the choice of E3 ligase can significantly influence the degrader's specificity profile.
Data Presentation: Specificity of VH032 and VH032-Based Degraders
The following tables summarize key quantitative and qualitative data from studies evaluating the specificity of the VH032 ligand and PROTACs derived from it.
Table 1: Proteomic Specificity of the VH032 Ligand
| Metric | VH032 Treatment | Control Conditions (Hypoxia, IOX2) | Key Finding | Reference |
| Proteins Identified | >8,000 | >8,000 | Comprehensive proteome coverage. | [1] |
| Primary Cellular Response | Activation of HIF-1α pathway | Activation of HIF-1α pathway | VH032 selectively mimics a hypoxic response.[1] | |
| Unique Upregulated Protein | von Hippel-Lindau (VHL) | VHL not upregulated | VH032 specifically stabilizes VHL protein.[1] | |
| Off-Target Pathways | No significant activation of other pathways (e.g., NF-κB) | - | High specificity of VH032 for the VHL-HIF axis.[1] |
Table 2: Comparative Specificity of a VH032-Based PROTAC (NR-11c) and a CRBN-Based PROTAC (NR-7h) Targeting p38α
| Degrader | E3 Ligase Recruited | Target Protein | Specificity Profile | Cell Lines | Reference |
| NR-11c | VHL (VH032-based) | p38α | Degrades p38α specifically. Does not degrade p38β, JNK, or ERK1/2. | MDA-MB-231, T47D | [2] |
| NR-7h | CRBN | p38α | Degrades both p38α and p38β. | MDA-MB-231, T47D | [2] |
Table 3: Specificity of a VH032-Based Dual-Target Degrader (GP262) for PI3K/mTOR
| Degrader | E3 Ligase Recruited | Target Proteins | Degradation Potency (DC50) | Specificity Assessment | Cell Line | Reference |
| GP262 | VHL (VH032-based) | PI3Kγ, mTOR, PI3Kα | 42.23 nM (PI3Kγ), 45.4 nM (mTOR), 227.4 nM (PI3Kα) | Data-Independent Acquisition (DIA) proteomics confirmed high selectivity across the entire proteome. | MDA-MB-231 | [3] |
Mandatory Visualization
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for VH032-C7-COOH Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of VH032-C7-COOH, a functionalized von Hippel-Lindau (VHL) protein ligand integral to Proteolysis Targeting Chimera (PROTAC) research. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the selection of the most appropriate target engagement assay.
Introduction to this compound and Target Engagement
This compound is a crucial chemical tool used in the development of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] this compound serves as the VHL-binding ligand, recruiting the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Verifying that this compound directly engages with VHL within the complex cellular environment is a critical step in validating the mechanism of action of any PROTAC derived from it. CETSA is a powerful biophysical assay that allows for the label-free assessment of target engagement in intact cells and tissues.[2]
CETSA for this compound Engagement: An Overview
CETSA operates on the principle that the binding of a ligand, such as this compound, to its target protein, VHL, increases the protein's thermal stability.[2] This stabilization results in a shift in the protein's melting curve to a higher temperature. The assay can be performed in two primary formats: a melt curve experiment to determine the thermal shift (ΔTm) and an isothermal dose-response (ITDR) experiment to determine the potency of target engagement (EC50).[3][4]
Signaling Pathway of VHL in Hypoxia Response
This compound engages VHL, a key component of the cellular oxygen sensing machinery. Under normoxic conditions, VHL recognizes and binds to hydroxylated Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its ubiquitination and proteasomal degradation. By binding to VHL, this compound can inhibit the VHL-HIF-1α interaction, stabilizing HIF-1α and inducing a hypoxic response.
Caption: VHL-HIF-1α signaling under normoxia and in the presence of a VHL inhibitor.
Quantitative Data Presentation: CETSA vs. Alternatives
While specific CETSA data for this compound is not publicly available, the following tables illustrate the expected data formats and provide a hypothetical comparison with alternative target engagement assays.
Table 1: Illustrative CETSA Data for a VHL Inhibitor
| Assay Format | Parameter | Vehicle (DMSO) | VHL Inhibitor (10 µM) |
| CETSA Melt Curve | Tm (°C) | 48.5 | 52.0 |
| ΔTm (°C) | - | +3.5 | |
| ITDR-CETSA | EC50 (µM) | - | 1.2 |
Table 2: Comparison of Target Engagement Assays for VHL Inhibitors
| Assay | Principle | Throughput | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization | Low to High | Label-free, applicable in intact cells, reflects physiological conditions.[2] | Not all proteins show a thermal shift, can be technically demanding. |
| DARTS | Ligand-induced protection from proteolysis | Low to Medium | Label-free, no heating required, suitable for proteins with no thermal shift. | Requires careful optimization of protease digestion, can be less quantitative. |
| SPROX | Ligand-induced changes in protein unfolding in the presence of a chemical denaturant | Medium | Provides thermodynamic data (ΔG), can identify binding sites. | Requires mass spectrometry, indirect measurement of stability. |
| NanoBRET | Bioluminescence resonance energy transfer between a tagged target and a fluorescent ligand | High | Real-time measurements in live cells, highly sensitive. | Requires genetic modification of the target protein. |
| Affinity Pull-down | Immobilized ligand captures the target protein | Low | Direct evidence of binding. | Requires chemical modification of the ligand, risk of non-specific binding. |
Experimental Protocols
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps from cell treatment to data analysis.
Caption: General workflow of a Cellular Thermal Shift Assay experiment.
Protocol 1: CETSA Melt Curve for this compound
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to 70-80% confluency. Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration. Prepare samples for Western blotting by adding Laemmli buffer and boiling.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against VHL and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities. For each temperature point, normalize the VHL band intensity to the 37°C sample. Plot the normalized intensity versus temperature to generate melt curves and determine the Tm.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for this compound
-
Cell Culture and Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 1-2 hours at 37°C. Include a vehicle control.
-
Cell Harvesting and Heat Shock: Harvest cells as described above. Heat all samples at a single, predetermined temperature (e.g., 52°C, a temperature at which significant protein precipitation occurs in the absence of the ligand, as determined from the melt curve experiment) for 3 minutes.
-
Lysis, Separation, and Western Blotting: Follow steps 4-7 from the CETSA Melt Curve protocol.
-
Data Analysis: Quantify the VHL band intensities. Normalize the intensities to the vehicle control. Plot the normalized intensity versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation: Harvest and lyse cells in M-PER buffer supplemented with protease inhibitors. Determine the protein concentration of the clarified lysate.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound or vehicle for 1 hour at room temperature.
-
Protease Digestion: Add pronase (or another suitable protease) to each sample at an optimized concentration and incubate for a specific time (e.g., 10 minutes) at room temperature. Stop the digestion by adding SDS-PAGE loading buffer and boiling.
-
Western Blotting and Analysis: Analyze the samples by Western blotting for VHL. Increased band intensity in the this compound-treated sample compared to the vehicle control indicates target engagement.
Conclusion
CETSA provides a robust and physiologically relevant method for confirming the engagement of this compound with its target, VHL, in a cellular context. While alternative methods like DARTS and NanoBRET offer distinct advantages, CETSA's ability to provide quantitative data on target engagement without the need for genetic modification makes it a valuable tool in the development and validation of PROTACs. The choice of assay should be guided by the specific research question, available resources, and the characteristics of the target protein.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Kinetics of VHL Ligand VH032-C7-COOH via Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of the von Hippel-Lindau (VHL) E3 ligase ligand, VH032-C7-COOH, utilizing Surface Plasmon Resonance (SPR). While specific kinetic data for the C7-COOH derivative is not extensively published, this guide draws upon the well-characterized parent molecule, VH032, and compares its binding profile to a prominent alternative, VH298. This information is critical for the development of Proteolysis Targeting Chimeras (PROTACs), where the affinity and kinetics of the VHL ligand are paramount for inducing effective protein degradation.
Quantitative Data Summary
The binding kinetics of small molecule ligands to the VHL protein are a key determinant of their efficacy in PROTACs. The following table summarizes the available binding affinity and kinetic parameters for VH032 and a more potent analog, VH298, as determined by various biophysical methods, including SPR.
| Ligand | KD (nM) | ka (M-1s-1) | kd (s-1) | Method |
| VH032 | 185 | Not Reported | Not Reported | Not Specified[1] |
| VH298 | 80 - 90 | 6.47 x 105 | 0.065 | SPR[2] |
Note: The KD (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. The ka (association rate constant) and kd (dissociation rate constant) describe the kinetics of the binding event, i.e., how quickly the ligand binds to and dissociates from the target protein.
Comparative Analysis
VH032 serves as a foundational ligand for VHL, with a reported binding affinity (KD) of 185 nM[1]. While this demonstrates a solid interaction, the development of more potent VHL ligands has been a focus of research to enhance the efficiency of PROTACs.
VH298 represents a significant improvement, with a KD in the range of 80-90 nM, indicating a more than two-fold increase in binding affinity compared to VH032.[3] The availability of specific SPR-derived kinetic data for VH298 (ka = 6.47 x 105 M-1s-1 and kd = 0.065 s-1) provides a deeper understanding of its interaction with VHL, characterized by a rapid association and a relatively slow dissociation.[2] This kinetic profile is often desirable for PROTACs, as a longer residence time on the E3 ligase can facilitate more efficient ubiquitination of the target protein.
The C7-COOH linker on VH032 is primarily designed for covalent attachment to a target-binding ligand in the synthesis of PROTACs and is not expected to dramatically alter the intrinsic binding kinetics to VHL. However, experimental verification is always recommended.
Experimental Protocol: SPR Analysis of Small Molecule-VHL Interaction
The following is a generalized protocol for determining the binding kinetics of a small molecule ligand, such as this compound, to the VHL protein complex using Surface Plasmon Resonance. This protocol is based on established methodologies for similar interactions.[4][5][6]
1. Materials and Reagents:
-
Protein: Recombinant human VHL-ElonginB-ElonginC (VCB) complex. The complex is crucial for maintaining the functional integrity of VHL.[7]
-
Ligand: this compound (or other small molecule inhibitor) dissolved in a suitable solvent (e.g., DMSO) and then diluted in running buffer.
-
SPR Instrument: A Biacore instrument (e.g., Biacore T200 or 8K) or a similar SPR system.[4][8]
-
Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.[2]
-
Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl.
-
Running Buffer: A buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20 surfactant) is a common choice.[2]
-
Regeneration Solution: A solution to remove the bound analyte from the immobilized ligand without denaturing the ligand. This needs to be determined empirically but can include low pH glycine (B1666218) or high salt solutions.
2. Experimental Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a 1:1 mixture of NHS and EDC.[5]
-
Immobilize the VCB protein complex onto the sensor surface via amine coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared in the same way but without the immobilized VCB complex to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Prepare a dilution series of the small molecule ligand (e.g., this compound) in running buffer. The concentration range should typically span from at least 10-fold below to 10-fold above the expected KD. It is important to maintain a constant, low percentage of the organic solvent (e.g., DMSO) across all concentrations to minimize solvent effects.
-
Inject the different concentrations of the ligand over the immobilized VCB and reference flow cells at a constant flow rate (e.g., 30 µL/min).[5]
-
Monitor the association of the ligand in real-time.
-
After the association phase, switch back to running buffer to monitor the dissociation of the ligand.
-
Between each ligand injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[6]
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in an SPR experiment for determining the binding kinetics of a small molecule to a protein.
Caption: A flowchart of the Surface Plasmon Resonance (SPR) experimental workflow.
This guide provides a framework for understanding and comparing the binding kinetics of this compound and its alternatives. For any drug development program, it is highly recommended to experimentally determine the binding kinetics of the specific PROTAC components to ensure optimal performance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dhvi.duke.edu [dhvi.duke.edu]
- 6. bio-rad.com [bio-rad.com]
- 7. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 8. reactionbiology.com [reactionbiology.com]
Unraveling the Impact of Linker Length on VH032-Based PROTACs for Targeted Protein Degradation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy in inducing the degradation of specific proteins. Among the key components of a PROTAC, the linker connecting the target-binding ligand and the E3 ligase recruiter plays a pivotal role. This guide provides a comparative analysis of VH032-based PROTACs with varying linker lengths, focusing on their performance in degrading the well-established therapeutic target, Bromodomain-containing protein 4 (BRD4). The data presented herein is compiled from multiple studies to offer a comprehensive overview for researchers in the field of targeted protein degradation.
Data Presentation: Linker Length vs. Degradation Efficiency
The potency of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of well-characterized VH032-based BRD4-degrading PROTACs with different linkers. These PROTACs typically utilize a derivative of the BRD4 inhibitor JQ1 as the target-binding ligand.
| PROTAC | E3 Ligase Ligand | Target Ligand | Linker Composition | DC50 | Dmax | Cell Line | Reference |
| MZ1 | VH032 derivative | JQ1 derivative | 3-unit PEG | 8 nM, 23 nM | Complete at 100 nM | H661, H838 | [1] |
| MZ2 | VH032 derivative | JQ1 derivative | 4-unit PEG | Weaker than MZ1 | Not specified | HeLa | [2] |
| ARV-771 | VH032 derivative | JQ1 derivative | Proprietary | < 1 nM, < 5 nM | Not Reported | Castration-Resistant Prostate Cancer (CRPC) | [1][3] |
Key Observations:
-
Linker Length is Crucial: The comparison between MZ1 and the structurally analogous MZ2, which only differs by an additional PEG unit in the linker, demonstrates that a subtle change in linker length can significantly impact degradation efficiency, with the shorter linker in MZ1 resulting in more potent BRD4 degradation.[2]
-
Optimal Linker Varies by Target: While a shorter linker was more effective for the MZ1/MZ2 series targeting BRD4, the optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[4]
-
Potent Degradation at Nanomolar Concentrations: Both VHL-based (MZ1, ARV-771) and CRBN-based PROTACs have demonstrated the ability to degrade BRD4 at nanomolar concentrations, highlighting the potency of this therapeutic modality.[1]
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is essential for structure-activity relationship (SAR) studies. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[5][6][7]
1. Cell Culture and Treatment:
- Seed cells of interest (e.g., HeLa, H661, H838) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.[5]
- Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (typically 4-24 hours).[1]
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[5]
3. SDS-PAGE and Protein Transfer:
- Normalize the protein concentrations of all samples.
- Separate the proteins by electrophoresis on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
4. Immunoblotting and Detection:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[7]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Ternary Complex Formation Assays
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this interaction.[8]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
This bead-based assay is a high-throughput method to quantify ternary complex formation.
1. Reagent Preparation:
- Use tagged recombinant proteins, for example, His-tagged BRD4 and GST-tagged VHL complex.
- Prepare serial dilutions of the PROTAC.
2. Assay Procedure:
- In a 384-well plate, add the tagged BRD4, tagged VHL complex, and the PROTAC at various concentrations.
- Incubate the mixture to allow for complex formation.
- Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).
- Incubate in the dark.
- Read the plate on an Alpha-enabled plate reader. A signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex.[9][10][11]
Surface Plasmon Resonance (SPR):
SPR provides real-time kinetic data on the binding and dissociation of the ternary complex components.
1. Chip Preparation:
- Immobilize one of the proteins (e.g., VHL E3 ligase complex) onto the SPR sensor chip surface.
2. Binding Analysis:
- Inject the PROTAC at various concentrations over the immobilized VHL to measure the binary interaction.
- To measure the ternary interaction, inject the target protein (BRD4) pre-incubated with varying concentrations of the PROTAC over the VHL surface. Alternatively, inject the target protein and PROTAC sequentially.
- The binding events are detected as a change in the refractive index at the sensor surface, allowing for the determination of association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD).[8]
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.
1. Sample Preparation:
- Place a solution of one protein (e.g., BRD4) in the sample cell.
2. Titration:
- To determine the binary binding affinity, titrate the PROTAC into the cell containing BRD4.
- For the ternary interaction, place a pre-formed binary complex of BRD4 and PROTAC in the sample cell and titrate the E3 ligase (VHL) into the solution.
- The heat released or absorbed during each injection is measured to determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows involved in PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blotting.
Caption: Workflow for AlphaLISA Ternary Complex Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. SLAS2024 [slas2024.eventscribe.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Proper Disposal of VH032-C7-COOH: A Guide for Laboratory Professionals
Researchers and scientists handling VH032-C7-COOH, a functionalized von Hippel-Lindau (VHL) protein ligand used in PROTAC research, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this research-grade chemical.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles or glasses to protect from splashes.[3]
-
A laboratory coat to prevent skin contact.
-
Chemical-resistant gloves (e.g., nitrile).
Step-by-Step Disposal Procedure
The primary principle for disposing of specialized research chemicals like this compound is to treat them as hazardous waste.[4] Do not dispose of this compound down the drain or in regular trash.[4][5]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads), as hazardous chemical waste.[4]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react dangerously.
-
-
Containerization and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure lid.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
-
-
Temporary Storage in the Laboratory:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general work areas, sinks, and drains.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS or equivalent hazardous waste management office to schedule a pickup for the this compound waste.
-
Follow their specific procedures for waste pickup requests and documentation. Professional hazardous waste personnel will handle the final treatment and disposal in accordance with federal, state, and local regulations.
-
Chemical and Physical Properties of this compound
The following table summarizes the known quantitative data for this compound and related compounds. This information is crucial for accurate labeling and waste profiling.
| Property | Value | Reference |
| Chemical Name | This compound | MedchemExpress |
| CAS Number | 2172819-77-9 | MedchemExpress |
| Molecular Formula | C31H44N4O6S | Inferred from Structure |
| Molecular Weight | 616.77 g/mol | Inferred from Structure |
| Purity | >98% | MedchemExpress |
| Appearance | Solid | General for similar compounds |
| Storage | Store at -20°C | R&D Systems |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
